molecular formula C9H9BrO B1330683 1-(4-Bromo-3-methylphenyl)ethanone CAS No. 37074-40-1

1-(4-Bromo-3-methylphenyl)ethanone

Cat. No.: B1330683
CAS No.: 37074-40-1
M. Wt: 213.07 g/mol
InChI Key: QRTFRIPKQPOIPI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTFRIPKQPOIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324063
Record name 1-(4-bromo-3-methylphenyl)ethanone
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37074-40-1
Record name 37074-40-1
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Record name 1-(4-bromo-3-methylphenyl)ethanone
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Record name 1-(4-bromo-3-methylphenyl)ethan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromo-3-methylphenyl)ethanone from 1-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromo-3-methylphenyl)ethanone, a valuable building block in medicinal chemistry and material science, starting from 1-bromo-2-methylbenzene. The core of this synthesis is the Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds on aromatic rings.

Synthetic Pathway Overview

The synthesis of this compound from 1-bromo-2-methylbenzene is achieved through a one-step Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group (-COCH₃) onto the aromatic ring of 1-bromo-2-methylbenzene (also known as 2-bromotoluene).

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent, acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), to form a highly electrophilic acylium ion.

Synthesis_Pathway Synthesis of this compound start 1-Bromo-2-methylbenzene reagents + Acetyl Chloride / AlCl₃ start->reagents product This compound reagents->product

Figure 1: Overall synthetic scheme.

Regioselectivity

The directing effects of the substituents on the starting material, 1-bromo-2-methylbenzene, are crucial in determining the position of the incoming acetyl group. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the bromine atom (-Br) is a deactivating, ortho-, para-directing group.

The activating nature of the methyl group has a stronger influence on the regiochemical outcome. The para-position to the methyl group is sterically more accessible than the ortho-position. Therefore, the acylation is expected to occur predominantly at the position para to the methyl group and meta to the bromine atom, yielding this compound as the major product.

Experimental Protocol

This section details a representative experimental procedure for the Friedel-Crafts acylation of 1-bromo-2-methylbenzene.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
1-Bromo-2-methylbenzeneC₇H₇Br171.04508.55 g (6.0 mL)
Anhydrous Aluminum ChlorideAlCl₃133.34608.0 g
Acetyl ChlorideCH₃COCl78.50554.32 g (3.9 mL)
Dichloromethane (DCM), dryCH₂Cl₂84.93-100 mL
Hydrochloric Acid, conc.HCl36.46-50 mL
Saturated Sodium BicarbonateNaHCO₃84.01-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
IceH₂O18.02-~100 g
Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is dried in an oven and cooled under a stream of dry nitrogen.

  • Addition of Reagents: The flask is charged with anhydrous aluminum chloride (8.0 g, 60 mmol) and dry dichloromethane (50 mL). The suspension is cooled to 0-5 °C in an ice bath.

  • A solution of acetyl chloride (4.32 g, 55 mmol) in dry dichloromethane (20 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Following this, a solution of 1-bromo-2-methylbenzene (8.55 g, 50 mmol) in dry dichloromethane (30 mL) is added dropwise from the dropping funnel over 1 hour, keeping the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 2 hours.

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.

  • The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup reagents 2. Addition of AlCl₃ and DCM setup->reagents acylation 3. Addition of Acetyl Chloride and 1-Bromo-2-methylbenzene reagents->acylation stirring 4. Stirring at 0-5°C and Room Temp. acylation->stirring quench 5. Quenching with Ice/HCl stirring->quench extract 6. Extraction with DCM quench->extract wash 7. Washing of Organic Layer extract->wash dry 8. Drying and Solvent Removal wash->dry purify 9. Purification dry->purify

Figure 2: Step-by-step experimental workflow.

Data Presentation

Product Characterization
PropertyValue
Chemical Name This compound
Synonyms 4-Bromo-3-methylacetophenone
CAS Number 37074-40-1
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point 31-34 °C
Boiling Point 157-159 °C at 19 mmHg
Solubility Soluble in dichloromethane, ethyl acetate, and other organic solvents.
Purity (Typical) >98% (after purification)
Yield (Typical) 75-85%
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.81 (d, J = 8.4 Hz, 1H), 7.65 (s, 1H), 7.42 (d, J = 8.4 Hz, 1H), 2.58 (s, 3H), 2.45 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 197.2, 140.1, 136.2, 132.5, 130.8, 128.9, 126.7, 26.6, 23.2.

  • Mass Spectrum (EI): m/z (%) = 214 (M⁺+2, 98), 212 (M⁺, 100), 199 (85), 197 (88), 118 (40), 90 (35), 43 (70).

Safety and Handling

  • 1-Bromo-2-methylbenzene: Irritant. Handle in a well-ventilated fume hood.

  • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle with care in a dry environment.

  • Acetyl Chloride: Corrosive, flammable, and reacts with moisture. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed in a fume hood.

  • The reaction generates HCl gas, which is corrosive and toxic. Ensure proper ventilation and use a gas trap.

Conclusion

The Friedel-Crafts acylation of 1-bromo-2-methylbenzene provides an efficient and direct route to this compound. Careful control of reaction conditions, particularly temperature, and a thorough work-up and purification procedure are essential for obtaining a high yield of the pure product. The regioselectivity of the reaction is well-controlled, leading predominantly to the desired isomer. This technical guide provides the necessary information for the successful synthesis and characterization of this important chemical intermediate.

A Technical Guide to the Synthesis of 1-(4-Bromo-3-methylphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(4-Bromo-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The primary focus of this document is the application of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and extensive characterization data for the target compound.

Introduction

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, remains a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. The reaction involves the introduction of an acyl group onto an aromatic substrate using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. The resulting aryl ketones are pivotal precursors in the synthesis of a wide array of more complex molecules. This compound, with its reactive carbonyl group and functionalized aromatic ring, serves as a versatile building block in the development of novel therapeutic agents and other high-value organic compounds.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride) by coordinating to the halogen atom. This coordination enhances the electrophilicity of the carbonyl carbon, leading to the formation of a resonance-stabilized acylium ion. This highly reactive electrophile is the key species in the acylation reaction.

  • Electrophilic Attack: The π-electron system of the aromatic ring (in this case, 4-bromotoluene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion_Complex [CH₃CO]⁺[AlCl₄]⁻ (Acylium Ion Complex) Acetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) 4-Bromotoluene 4-Bromotoluene Arenium_Ion Arenium Ion (Sigma Complex) 4-Bromotoluene->Arenium_Ion + [CH₃CO]⁺ Product This compound Arenium_Ion->Product + [AlCl₄]⁻ AlCl3_regen AlCl₃ (regenerated) HCl HCl AlCl4- [AlCl₄]⁻

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Materials and Reagents:

  • 4-Bromotoluene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

  • Substrate Addition: After the formation of the acylium ion complex, dissolve 4-bromotoluene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-bromotoluene solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Funnel, Condenser) start->setup catalyst Catalyst Suspension (AlCl₃ in DCM, 0-5 °C) setup->catalyst acyl Acylating Agent Addition (Acetyl Chloride in DCM) catalyst->acyl substrate Substrate Addition (4-Bromotoluene in DCM) acyl->substrate reaction Reaction at Room Temperature (2-4 hours, TLC monitoring) substrate->reaction workup Work-up (Ice/HCl quench) reaction->workup extraction Extraction with DCM workup->extraction washing Washing (H₂O, NaHCO₃, Brine) extraction->washing drying Drying and Concentration (MgSO₄, Rotary Evaporation) washing->drying purification Purification (Vacuum Distillation or Chromatography) drying->purification end End Product This compound purification->end

Caption: Experimental Workflow for Synthesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number37074-40-1[4][5]
Molecular FormulaC₉H₉BrO[4][5]
Molecular Weight213.07 g/mol [4][5]
Melting Point31-32 °C
Boiling Point284 °C at 760 mmHg[3]
Density1.388 g/cm³[3]
Purity>98% (commercially available)[4]

Table 2: Spectroscopic Data

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR Expected signals: aromatic protons (multiplets), methyl protons (singlet), and acetyl protons (singlet).
¹³C NMR Expected signals: aromatic carbons, methyl carbon, acetyl carbon, and carbonyl carbon.
IR Spectroscopy Expected characteristic peaks: C=O stretch (ketone), C-Br stretch, and aromatic C-H stretches.
Mass Spectrometry Expected molecular ion peaks corresponding to the isotopic distribution of bromine (M⁺ and M⁺+2).

Note: While specific spectral data was not found in the initial search, several suppliers offer this information upon request.[6][7]

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

  • 4-Bromotoluene is a skin and eye irritant. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

  • The reaction generates HCl gas , which is corrosive and toxic. Ensure proper ventilation and trapping of the off-gases.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Friedel-Crafts acylation provides an effective and direct route for the synthesis of this compound. This technical guide offers a comprehensive overview of the reaction, including a detailed mechanistic pathway and a robust experimental protocol adaptable for laboratory synthesis. The provided quantitative data and safety information are intended to support researchers and drug development professionals in the successful and safe production of this important chemical intermediate. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity.

References

Physical and chemical properties of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(4-Bromo-3-methylphenyl)ethanone (also known as 4'-Bromo-3'-methylacetophenone). This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This document details its properties, experimental protocols for its synthesis and purification, and its reactivity profile, making it an essential resource for professionals in chemical research and drug development.

Chemical Identity and Physical Properties

This compound is an aromatic ketone characterized by a bromine atom and a methyl group on the phenyl ring. Its structural features make it a versatile intermediate for various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 4'-Bromo-3'-methylacetophenone, 3-Methyl-4-bromoacetophenone[2]
CAS Number 37074-40-1[2]
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2]
Appearance Pale yellow solid[3]
Melting Point 31-32 °C[2]
Boiling Point 157-159 °C at 19 Torr[2]
Density 1.388 g/cm³ (predicted)[2]
Solubility Slightly soluble in chloroform and methanol.[2]
Storage Store in a cool, dry place away from light and moisture.[4]
InChI Key QRTFRIPKQPOIPI-UHFFFAOYSA-N[1]
SMILES CC1=C(C=CC(=C1)C(=O)C)Br[5]

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR - Aromatic protons: Three signals in the aromatic region (approx. 7.0-8.0 ppm). A doublet, a doublet of doublets, and a singlet or narrow doublet, corresponding to the three protons on the phenyl ring. - Acetyl protons: A singlet at approximately 2.6 ppm, integrating to 3H. - Methyl protons: A singlet at approximately 2.4 ppm, integrating to 3H.
¹³C NMR - Carbonyl carbon (C=O): A signal around 197 ppm. - Aromatic carbons: Six signals in the aromatic region (approx. 125-140 ppm), including two quaternary carbons (one attached to bromine and one to the methyl group). - Acetyl methyl carbon: A signal around 26 ppm. - Ring methyl carbon: A signal around 21 ppm.
IR Spectroscopy - C=O stretch (ketone): A strong absorption band around 1680 cm⁻¹. - C-H stretch (aromatic): Bands around 3000-3100 cm⁻¹. - C-H stretch (aliphatic): Bands around 2850-3000 cm⁻¹. - C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. - C-Br stretch: A band in the 500-600 cm⁻¹ region.
Mass Spectrometry - Molecular ion (M⁺): A pair of peaks of similar intensity at m/z 212 and 214, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. - Major fragment: A peak at m/z 197/199, corresponding to the loss of a methyl group ([M-CH₃]⁺). - Other fragments: A peak at m/z 118, corresponding to the loss of bromine.

Experimental Protocols

Synthesis

Two primary synthetic routes for this compound are commonly reported.

This method involves the direct bromination of 3'-methylacetophenone, typically using N-bromosuccinimide (NBS) as the brominating agent to achieve regioselective halogenation at the para-position relative to the methyl group.

Experimental Workflow: Bromination of 3'-Methylacetophenone

Synthesis Workflow: Bromination start Start with 3'-Methylacetophenone reagent Add N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CCl₄) start->reagent reaction React under controlled temperature and time with initiation (e.g., light or AIBN) reagent->reaction workup Reaction work-up: - Filter succinimide - Wash with aqueous solution - Dry the organic layer reaction->workup purification Purification by: - Recrystallization or - Column Chromatography workup->purification product Obtain pure this compound purification->product

Synthesis via Bromination

Protocol:

  • Dissolve 3'-methylacetophenone in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Initiate the reaction using a radical initiator (e.g., AIBN) or under light.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

This two-step synthesis starts from 4-bromo-3-methylbenzaldehyde.

Experimental Workflow: Grignard Reaction and Oxidation

Synthesis Workflow: Grignard & Oxidation cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation start Start with 4-Bromo-3-methylbenzaldehyde in dry THF under N₂ grignard Add Methyl Magnesium Bromide (CH₃MgBr) dropwise at 0°C start->grignard react_grignard Stir for 2 hours at room temperature grignard->react_grignard quench Quench with saturated aqueous NH₄Cl react_grignard->quench extract_grignard Extract with Dichloromethane (DCM) quench->extract_grignard dry_grignard Dry organic phase (Na₂SO₄) and concentrate extract_grignard->dry_grignard intermediate Intermediate: 1-(4-Bromo-3-methylphenyl)ethanol dry_grignard->intermediate start_ox Dissolve intermediate in Dichloromethane (DCM) intermediate->start_ox pcc Add Pyridinium Chlorochromate (PCC) start_ox->pcc react_ox Stir for 2 hours at room temperature pcc->react_ox concentrate_ox Concentrate the reaction mixture react_ox->concentrate_ox purify_ox Purify by Column Chromatography (Silica gel, petroleum ether/ethyl acetate) concentrate_ox->purify_ox product Final Product: this compound purify_ox->product

Synthesis via Grignard and Oxidation

Protocol: Step 1: Synthesis of 1-(4-bromo-3-methylphenyl)ethanol

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 4-bromo-3-methylbenzaldehyde (1 equivalent) in dry tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of methyl magnesium bromide (1 equivalent) in THF dropwise.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: Oxidation to this compound

  • Dissolve the crude 1-(4-bromo-3-methylphenyl)ethanol in dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Upon completion, pass the mixture through a short pad of silica gel to remove the chromium salts, eluting with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, using a petroleum ether/ethyl acetate gradient) to obtain the final product.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the bromo and acetyl functional groups.

  • Nucleophilic Aromatic Substitution: The bromine atom is a good leaving group, and its reactivity is enhanced by the electron-withdrawing acetyl group, making the compound susceptible to nucleophilic aromatic substitution reactions.

  • Reactions at the Carbonyl Group: The ketone functionality can undergo various reactions, such as reduction to an alcohol, reductive amination, and aldol condensation.

  • Applications in Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex molecules. It is a building block for various pharmacologically active compounds, including fungicides, and is also used in the preparation of biphenyl analogs and isoxazoline derivatives.[4]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and active metals.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and material science. This guide provides essential information on its properties, synthesis, and handling, serving as a critical resource for researchers and developers working with this compound.

References

In-Depth Technical Guide: 1-(4-Bromo-3-methylphenyl)ethanone (CAS: 37074-40-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-3-methylphenyl)ethanone is a substituted acetophenone derivative that serves as a key building block in organic synthesis. Its chemical structure, featuring a bromine atom and a methyl group on the phenyl ring, makes it a versatile intermediate for the introduction of this moiety into more complex molecules. Notably, this compound is recognized as a crucial intermediate in the synthesis of Fluralaner, a potent insecticide and acaricide. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential biological relevance.

Physicochemical and Safety Data

All quantitative data for this compound are summarized in the tables below for clear reference and comparison.

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 37074-40-1-
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Appearance Pale yellow solid or fused solid-
Melting Point 31-32 °C-
Boiling Point 157-159 °C (at 19 Torr)-
Density 1.388 ± 0.06 g/cm³ (Predicted)-
Solubility Slightly soluble in Chloroform and Methanol-
Flash Point 88.8 °C-
Storage Temperature Room Temperature, sealed in a dry environment-
Safety and Hazard Information
Hazard InformationDetailsReference(s)
GHS Pictogram GHS07 (Exclamation Mark)-
Signal Word Warning-
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.-
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.-

Synthesis and Experimental Protocols

This compound is commonly synthesized via a Friedel-Crafts acylation reaction. The following protocol provides a detailed methodology for its preparation.

Synthesis via Friedel-Crafts Acylation

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 1-bromo-2-methylbenzene to the flask.

  • Acylation: Add acetyl chloride dropwise to the stirred suspension via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl) with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is illustrated below.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification A Charge flask with AlCl₃ and Dichloromethane B Cool to 0°C A->B C Add 1-Bromo-2-methylbenzene B->C D Add Acetyl Chloride dropwise (maintain 0-5°C) C->D E Warm to Room Temperature and stir for 1-2h D->E F Monitor by TLC E->F G Quench with Ice/HCl F->G Upon Completion H Extract with Dichloromethane G->H I Wash with HCl, NaHCO₃, Brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Pure this compound L->M

Figure 1: Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR - Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm. - Acetyl methyl protons: A singlet around δ 2.6 ppm. - Phenyl methyl protons: A singlet around δ 2.4 ppm.
¹³C NMR - Carbonyl carbon (C=O): A peak in the range of δ 195-200 ppm. - Aromatic carbons: Multiple peaks between δ 125-145 ppm. - Acetyl methyl carbon: A peak around δ 26 ppm. - Phenyl methyl carbon: A peak around δ 21 ppm.
IR Spectroscopy - Strong C=O stretch for the ketone at ~1680-1700 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2900-3100 cm⁻¹. - C=C stretches (aromatic) in the 1450-1600 cm⁻¹ region. - C-Br stretch in the fingerprint region.
Mass Spectrometry - Molecular ion peaks (M⁺ and M+2⁺) with approximately equal intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 212 and 214. - A prominent fragment ion peak corresponding to the loss of the methyl group ([M-15]⁺) at m/z 197/199. - A base peak corresponding to the acylium ion ([M-Br]⁺ or [CH₃CO]⁺) at m/z 43.

Core Application and Biological Relevance

The primary significance of this compound in the life sciences is its role as a key intermediate in the synthesis of the veterinary pharmaceutical Fluralaner .

Intermediate in Fluralaner Synthesis

Fluralaner is a potent isoxazoline-class insecticide and acaricide used to control fleas and ticks in dogs and cats. The synthesis of Fluralaner involves the construction of a substituted isoxazoline ring, for which this compound serves as a precursor to the aryl moiety of the final molecule.

Potential Biological Signaling Pathway

The end-product, Fluralaner, exerts its parasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels, primarily those gated by γ-aminobutyric acid (GABA) and L-glutamate in arthropods. This leads to the inhibition of the central nervous system, causing paralysis and death of the parasites. While this compound itself is not the active pharmacophore, its structural contribution is essential for the final activity of Fluralaner. The logical relationship is depicted below.

Biological_Relevance cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Action (Inferred) A This compound (CAS 37074-40-1) B Multi-step Synthesis A->B Precursor C Fluralaner (Active Pharmaceutical Ingredient) B->C Yields D Arthropod GABA/Glutamate-gated Chloride Channels C->D Targets E Inhibition of Cl⁻ Influx D->E Blocks F CNS Hyperexcitation & Paralysis E->F Leads to

Figure 2: Relationship of this compound to the biological action of Fluralaner.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its primary importance lies in its application in the multi-step synthesis of the potent ectoparasiticide, Fluralaner. While direct biological activity of this compound is not extensively documented, its structural role is critical for the development of pharmacologically active molecules that target specific neurological pathways in arthropods. The information provided in this guide serves as a technical resource for researchers in organic synthesis and medicinal chemistry, facilitating its use in the development of new chemical entities.

References

Spectral Data Analysis of 1-(4-Bromo-3-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(4-Bromo-3-methylphenyl)ethanone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document details the experimental protocols for acquiring this data and presents it in a clear, tabular format for ease of comparison and interpretation.

Chemical Structure and Properties

  • IUPAC Name: this compound[1][2]

  • CAS Number: 37074-40-1[1][2][3][4][5][6][7]

  • Chemical Formula: C₉H₉BrO[2][4][7]

  • Molecular Weight: 213.07 g/mol [4][7]

  • SMILES: CC1=C(C=CC(=C1)C(=O)C)Br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8d1HAr-H
~7.6dd1HAr-H
~7.4d1HAr-H
2.55s3H-C(O)CH₃
2.45s3HAr-CH₃

Note: Predicted chemical shifts and multiplicities are based on the analysis of similar compounds and standard NMR principles. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~197C=O
~138Ar-C
~136Ar-C
~132Ar-CH
~130Ar-CH
~128Ar-CH
~125Ar-C
~29-C(O)CH₃
~23Ar-CH₃

Note: Predicted chemical shifts are based on the analysis of similar compounds and standard NMR principles. The exact values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interference from solvent protons in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected and then Fourier transformed by a computer to generate the NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1685StrongC=O stretch (aryl ketone)
~1600-1450Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-C(=O)-C stretch and bending
~800-600StrongC-Br stretch

Note: Predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental absorptions.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: The sample is scanned with infrared radiation, and the resulting spectrum of absorbance or transmittance versus wavenumber is generated.

  • Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectral Data

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
212/214High[M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
197/199High[M - CH₃]⁺
155/157Medium[M - C(O)CH₃]⁺
118Medium[C₈H₇O]⁺
43High (Base Peak)[CH₃CO]⁺

Note: The predicted fragmentation pattern is based on the structure of the molecule. The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.

Experimental Protocol: Mass Spectrometry

A general procedure for analyzing a solid organic compound using a mass spectrometer with an electron ionization (EI) source is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe. The sample is then vaporized by heating in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺). This process can also cause the molecular ion to fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for an organic compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_information Derived Structural Information NMR_Acq NMR Data Acquisition NMR_Analysis ¹H & ¹³C NMR Analysis NMR_Acq->NMR_Analysis IR_Acq IR Data Acquisition IR_Analysis IR Spectrum Analysis IR_Acq->IR_Analysis MS_Acq Mass Spec Data Acquisition MS_Analysis Mass Spectrum Analysis MS_Acq->MS_Analysis Structure_Info Molecular Structure Elucidation NMR_Analysis->Structure_Info Functional_Groups Functional Group Identification IR_Analysis->Functional_Groups Mol_Weight Molecular Weight & Formula Confirmation MS_Analysis->Mol_Weight Final_Structure Final Verified Structure Structure_Info->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure Sample Purified Sample of This compound Sample->NMR_Acq Sample->IR_Acq Sample->MS_Acq

Caption: Workflow for spectral data acquisition and structural elucidation.

References

Solubility Profile of 1-(4-Bromo-3-methylphenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromo-3-methylphenyl)ethanone, a substituted acetophenone derivative relevant in synthetic chemistry and as a building block in pharmaceutical research.[1] Given the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on general chemical principles and provides detailed experimental protocols for its precise determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The molecular structure of this compound features both polar and nonpolar characteristics, which will dictate its solubility in various organic solvents.

Structural Features Influencing Solubility:

  • Polar Group: The ketone (carbonyl) group is polar and can act as a hydrogen bond acceptor.[3] This feature suggests potential solubility in polar solvents.

  • Nonpolar Structure: The aromatic benzene ring, along with the methyl and bromo substituents, forms a significant nonpolar, hydrophobic region. This part of the molecule will favor solubility in nonpolar solvents.

Based on these features, a qualitative solubility profile can be predicted. Generally, as the carbon chain or the size of the nonpolar portion of a molecule increases, its solubility in polar solvents like water decreases.[2][4] While the ketone group in this compound provides some polarity, the large substituted benzene ring is expected to make it sparingly soluble in highly polar solvents like water but more soluble in solvents of intermediate to low polarity.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe large nonpolar aromatic ring counteracts the polarity of the ketone group, limiting interaction with the highly polar, hydrogen-bond-donating solvents.[2][4]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Soluble to Highly SolubleThese solvents possess a dipole moment that can interact with the polar carbonyl group, while also being less polar than water, which better accommodates the nonpolar aromatic portion of the molecule.[4]
Nonpolar Hexane, Toluene, Diethyl Ether, ChloroformSoluble to Highly SolubleThe nonpolar aromatic ring and alkyl group will have favorable van der Waals interactions with nonpolar solvents.[2]

Experimental Protocols for Solubility Determination

To establish a definitive, quantitative solubility profile for this compound, rigorous experimental determination is necessary. The following protocols describe methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial test provides a rapid determination of solubility in various solvents and helps in selecting appropriate solvents for quantitative analysis.

Methodology:

  • Preparation: Dispense 1 mL of each selected solvent into separate, clearly labeled small test tubes or vials at a controlled ambient temperature (e.g., 25 °C).

  • Solute Addition: Accurately weigh approximately 25 mg of this compound and add it to the first test tube.

  • Mixing: Vigorously shake or vortex the test tube for 60 seconds.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."

  • Incremental Addition (if soluble): If the initial amount dissolves, continue to add 25 mg increments, mixing after each addition, until the solution is saturated (i.e., solid material remains undissolved). Record the total amount of solute added.

  • Repeat: Repeat steps 2-5 for each selected solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[5]

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a flask with a secure stopper. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Place the flask in a constant temperature water bath or incubator with continuous agitation (e.g., an orbital shaker). The system should be allowed to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the dissolution process has reached a steady state.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated liquid phase from the excess solid, filtration through a sub-micron filter (e.g., a 0.22 µm syringe filter) that does not interact with the compound or solvent is recommended. Centrifugation followed by careful decantation of the supernatant can also be employed.

  • Analysis: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Table 2: Data Presentation for Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (g/100mL)Molar Solubility (mol/L)
[Solvent 1][e.g., 25]
[Solvent 2][e.g., 25]
[Solvent 3][e.g., 25]
......

Visualization of Experimental and Developmental Workflows

In a drug discovery and development context, the characterization of a novel compound like this compound follows a structured workflow. The diagrams below illustrate a typical process for solubility determination and the broader context of compound characterization.

G cluster_0 Solubility Determination Workflow A Start: Obtain Pure Compound (this compound) B Select Solvents (Polar, Apolar, Protic, Aprotic) A->B C Qualitative Solubility Screen B->C D Quantitative Measurement (Shake-Flask Method) C->D Select Solvents for Quantitative Study E Equilibrate (24-72h) at Constant Temperature D->E F Separate Solid and Liquid Phases (Filtration/Centrifugation) E->F G Analyze Saturated Solution (e.g., HPLC, GC) F->G H Calculate Solubility (mg/mL, mol/L) G->H I End: Solubility Profile H->I

Caption: Workflow for Determining the Solubility of this compound.

G cluster_1 Compound Characterization in Drug Discovery cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Syn Synthesis of This compound Pur Purification (e.g., Chromatography, Recrystallization) Syn->Pur Sol Solubility Assessment Pur->Sol LogP LogP Determination Sol->LogP pKa pKa Measurement LogP->pKa Stab Chemical Stability pKa->Stab Screen Primary Biological Screening Stab->Screen Proceed if profile is acceptable ADME In vitro ADME Assays Screen->ADME Tox Preliminary Toxicity ADME->Tox LeadOpt Lead Optimization Tox->LeadOpt Data informs Lead Optimization

Caption: A logical workflow for the characterization of a new chemical entity.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Bromo-3-methylphenyl)ethanone. Due to the limited availability of experimentally verified spectral data in public databases, this guide presents a predicted assignment based on the analysis of structurally analogous compounds. This information is intended to support researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Atom Numbering

The structure of this compound with the IUPAC numbering convention used for the NMR assignments is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound in CDCl₃ are summarized in the table below. These predictions are based on the known chemical shifts of similar substituted acetophenones.

Proton (H) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~ 7.95d~ 2.01H
H-5~ 7.70d~ 8.21H
H-6~ 7.85dd~ 8.2, 2.01H
CH₃ (C8)~ 2.60s-3H
CH₃ (C10)~ 2.45s-3H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. The predictions are derived from established data for substituted aromatic ketones.

Carbon (C) Predicted Chemical Shift (δ, ppm)
C=O (C7)~ 197.0
C1~ 136.0
C2~ 130.5
C3~ 139.0
C4~ 125.0
C5~ 132.0
C6~ 128.5
CH₃ (C8)~ 26.5
CH₃ (C10)~ 23.0

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

¹H NMR Spectroscopy Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Locking and Shimming: As per the ¹H NMR protocol.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A typical range of 0 to 220 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for NMR Signal Assignment

The assignment of NMR signals to the specific atoms in the molecule follows a logical process combining knowledge of chemical shifts, coupling patterns, and integration.

G cluster_structure Molecular Structure Analysis cluster_1H 1H NMR Analysis cluster_13C 13C NMR Analysis cluster_correlation Final Assignment Structure This compound Structure Symmetry Identify Symmetry Elements (or lack thereof) Structure->Symmetry Proton_Types Determine Number of Unique Proton Environments Symmetry->Proton_Types Carbon_Types Determine Number of Unique Carbon Environments Symmetry->Carbon_Types H_Spec Acquire 1H NMR Spectrum Proton_Types->H_Spec C_Spec Acquire 13C NMR Spectrum Carbon_Types->C_Spec H_ChemShift Analyze Chemical Shifts (Aromatic vs. Aliphatic) H_Spec->H_ChemShift H_Integration Analyze Integration (Relative Number of Protons) H_Spec->H_Integration H_Coupling Analyze Coupling Patterns (d, dd, s) & J-values H_Spec->H_Coupling H_Assign Assign Proton Signals H_ChemShift->H_Assign H_Integration->H_Assign H_Coupling->H_Assign Final_Assignment Correlate 1H and 13C Data for Final Assignments H_Assign->Final_Assignment C_ChemShift Analyze Chemical Shifts (C=O, Aromatic C, Aliphatic C) C_Spec->C_ChemShift C_Assign Assign Carbon Signals C_ChemShift->C_Assign C_Assign->Final_Assignment

Caption: Logical workflow for the assignment of ¹H and ¹³C NMR signals.

An In-depth Technical Guide to the Interpretation of the Mass Spectrum of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical interpretation of the electron ionization (EI) mass spectrum of 1-(4-Bromo-3-methylphenyl)ethanone. Due to the absence of a publicly available experimental spectrum for this specific molecule, this analysis is based on the well-established fragmentation patterns of analogous aromatic ketones, particularly brominated acetophenones.

Molecular Structure and Expected Molecular Ion

The structure of this compound is presented below:

The molecular formula is C9H9BrO. The nominal molecular weight is 212 g/mol (using 79Br) and 214 g/mol (using 81Br). A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), corresponding to the two stable isotopes of bromine, 79Br and 81Br. This characteristic isotopic pattern is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.[1][2]

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily initiated by the cleavage of the bond alpha to the carbonyl group.

A major fragmentation route involves the loss of a methyl radical (•CH3) to form a stable acylium ion. This is a common fragmentation pattern for aromatic ketones.[3][4] Subsequent fragmentation of the acylium ion can occur through the loss of a neutral carbon monoxide (CO) molecule.

Another potential fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a brominated methylphenyl radical and an acetyl cation.

Further fragmentation of the aromatic ring can also be anticipated, although these fragments are typically of lower abundance.

The predicted fragmentation pathway is visualized in the diagram below:

Fragmentation_Pathway M [C9H9BrO]+• m/z 212/214 F1 [C8H6BrO]+ m/z 197/199 M->F1 - •CH3 F3 [CH3CO]+ m/z 43 M->F3 - •C8H6Br F2 [C7H6Br]+ m/z 170/172 F1->F2 - CO

Caption: Predicted fragmentation pathway of this compound.

Tabulated Summary of Predicted Mass Spectral Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses for the mass spectrum of this compound.

m/z (79Br/81Br)Proposed Fragment IonNeutral Loss
212/214[C9H9BrO]+• (Molecular Ion)-
197/199[C8H6BrO]+•CH3
170/172[C7H6Br]+CO
43[CH3CO]+•C8H6Br

Detailed Interpretation of Key Fragments

  • m/z 212/214 - Molecular Ion ([M]+•): These two peaks of nearly equal intensity represent the molecular ion containing the 79Br and 81Br isotopes, respectively. Their presence confirms the molecular weight of the compound and the existence of a single bromine atom.[2]

  • m/z 197/199 - Acylium Ion ([M-15]+): The loss of a methyl radical (•CH3, 15 Da) from the molecular ion results in the formation of the 4-bromo-3-methylbenzoyl cation. This is expected to be a prominent peak in the spectrum due to the stability of the acylium ion. Aromatic ketones are known to readily undergo this alpha-cleavage.[3]

  • m/z 170/172 - Bromophenyl Cation ([M-42]+): Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) from the acylium ion (m/z 197/199) would lead to the formation of the 4-bromo-3-methylphenyl cation.

  • m/z 43 - Acetyl Cation ([CH3CO]+): Cleavage of the C-C bond between the carbonyl group and the aromatic ring can generate the acetyl cation. This fragment provides evidence for the presence of the acetyl group in the molecule.

Experimental Protocols for Mass Spectrometry

To acquire a mass spectrum of this compound, the following experimental protocol using Electron Ionization (EI) coupled with a Gas Chromatograph (GC) and a Mass Spectrometer (MS) would be suitable.

5.1. Sample Preparation

A dilute solution of this compound would be prepared in a volatile organic solvent such as dichloromethane or methanol.

5.2. Gas Chromatography (GC)

  • Injector: A split/splitless injector would be used, typically in split mode to avoid overloading the column.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would be appropriate for separating the analyte.

  • Oven Program: A temperature gradient program would be employed, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good peak shape and separation from any impurities.

  • Carrier Gas: Helium would be used as the carrier gas at a constant flow rate.

5.3. Mass Spectrometry (MS)

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV would be used to induce fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer would be suitable for separating the ions based on their m/z ratio.

  • Detector: An electron multiplier would be used to detect the ions.

  • Scan Range: The mass spectrometer would be set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

This technical guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these theoretical predictions and to fully characterize the fragmentation pathways of this compound.

References

Molecular weight and formula of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromo-3-methylphenyl)ethanone, a valuable building block in organic synthesis. This document details its chemical properties, experimental protocols for its synthesis, and a summary of its spectroscopic data. The guide is intended to serve as a practical resource for researchers in medicinal chemistry and materials science.

Chemical Properties and Data

This compound, also known as 4-bromo-3-methylacetophenone, is an aromatic ketone. Its core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and an acetyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [1][2]
CAS Number 37074-40-1[1][2]
Appearance Pale lemon fused solid
Melting Point 31-32 °C
Boiling Point 157-159 °C at 19 Torr
Density 1.388 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform and Methanol

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. A common and effective method involves the Grignard reaction of 4-bromo-3-methylbenzaldehyde followed by oxidation.

Synthesis via Grignard Reaction and Oxidation

This two-step synthesis first involves the formation of a secondary alcohol, 1-(4-bromo-3-methylphenyl)ethanol, which is then oxidized to the desired ketone.

Step 1: Synthesis of 1-(4-bromo-3-methylphenyl)ethanol

  • Materials: 4-bromo-3-methylbenzaldehyde (4 g, 20 mmol), dry tetrahydrofuran (THF, 40 mL), methyl magnesium bromide (1N in THF, 20 mL), ammonium chloride solution (aqueous), dichloromethane, sodium sulfate.

  • Procedure:

    • A solution of 4-bromo-3-methylbenzaldehyde in dry THF is cooled to 0°C under a nitrogen atmosphere.

    • Methyl magnesium bromide solution is added dropwise to the cooled solution.

    • After the addition is complete, the ice bath is removed, and the mixture is stirred for 2 hours at room temperature.

    • The reaction is quenched by the addition of aqueous ammonium chloride solution.

    • The product is extracted with dichloromethane (3 x 20 mL).

    • The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield 1-(4-bromo-3-methylphenyl)ethanol as a colorless oil (Yield: 4.0 g, 93%).

Step 2: Oxidation to this compound

  • Materials: 1-(4-bromo-3-methylphenyl)ethanol (31.9 g, 148 mmol), pyridinium chlorochromate (PCC, 48 g, 223 mmol), dichloromethane (800 mL).

  • Procedure:

    • To a solution of 1-(4-bromo-3-methylphenyl)ethanol in dichloromethane, pyridinium chlorochromate is added.

    • The mixture is stirred at room temperature for 2 hours.

    • The reaction mixture is concentrated to give a residue.

    • The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 25:1) to afford this compound (Yield: 27.3 g, 87%).

Spectroscopic Data and Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M]+ 211.98312
[M+H]+ 212.99095
[M+Na]+ 234.97289
[M+K]+ 250.94683
[M+NH₄]+ 230.01749

Data obtained from predicted values.[3]

Table 3: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound

¹H NMR Expected Chemical Shift (δ, ppm) ¹³C NMR Expected Chemical Shift (δ, ppm)
Aromatic-H7.0 - 8.0C=O~197
-CH₃ (acetyl)~2.5Aromatic-C125 - 140
Ar-CH₃~2.4-CH₃ (acetyl)~26
Ar-CH₃~20

Note: These are expected chemical shift ranges based on the structure and data for analogous compounds. Actual experimental values may vary.

Table 4: Expected Infrared (IR) Spectroscopy Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ketone) 1680 - 1700
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic) 2850 - 3000
C=C (Aromatic) 1450 - 1600
C-Br 500 - 600

Note: These are expected absorption ranges based on the functional groups present in the molecule.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-bromo-3-methylbenzaldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation A 4-Bromo-3-methylbenzaldehyde B 1. Methyl magnesium bromide 2. Aqueous NH4Cl workup A->B Reacts with C 1-(4-Bromo-3-methylphenyl)ethanol B->C Yields D Pyridinium Chlorochromate (PCC) in Dichloromethane C->D Is oxidized by E This compound D->E To produce final product Spectroscopic_Analysis cluster_methods Analytical Methods cluster_data Expected Data & Confirmation A Synthesized Product: This compound MS Mass Spectrometry A->MS NMR NMR Spectroscopy (¹H and ¹³C) A->NMR IR IR Spectroscopy A->IR MS_Data Molecular Ion Peak confirms Molecular Weight (213.07) MS->MS_Data NMR_Data Signal shifts and splitting patterns confirm proton and carbon framework NMR->NMR_Data IR_Data Characteristic absorptions confirm functional groups (C=O, C-Br) IR->IR_Data Final Structural Confirmation MS_Data->Final NMR_Data->Final IR_Data->Final

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C9H9BrO Aromatic Ketones

This technical guide provides a comprehensive overview of the isomers, synthesis, and properties of C9H9BrO aromatic ketones. These compounds serve as crucial intermediates in organic synthesis, particularly in the development of pharmacologically active molecules. This document details their nomenclature, physical and spectroscopic data, established experimental protocols, and key synthetic pathways.

Isomerism and Nomenclature of C9H9BrO Aromatic Ketones

The molecular formula C9H9BrO corresponds to several aromatic ketone isomers, primarily derivatives of propiophenone. The position of the bromine atom—either on the aliphatic side chain or on the aromatic ring—defines the specific isomer. The most common and synthetically important isomers are detailed below.

Side-Chain Bromination: α-Bromopropiophenone

When bromination occurs on the carbon adjacent to the carbonyl group (the α-carbon), the resulting compound is α-bromopropiophenone.

  • Systematic IUPAC Name: 2-bromo-1-phenylpropan-1-one[1]

Aromatic Ring Bromination: Bromopropiophenones

When the bromine atom is substituted onto the phenyl ring, three positional isomers are possible: ortho-, meta-, and para-.

  • Systematic IUPAC Name (ortho): 1-(2-bromophenyl)propan-1-one

  • Systematic IUPAC Name (meta): 1-(3-bromophenyl)propan-1-one[2]

  • Systematic IUPAC Name (para): 1-(4-bromophenyl)propan-1-one[3]

Quantitative Data Presentation

The physical and chemical properties of these isomers are summarized in the table below for ease of comparison.

Property2-bromo-1-phenylpropan-1-one1-(3-bromophenyl)propan-1-one1-(4-bromophenyl)propan-1-one
Common Name α-Bromopropiophenone[4][5]3'-Bromopropiophenone4'-Bromopropiophenone[3]
CAS Number 2114-00-3[1][4]19829-31-3[2]10342-83-3[3]
Molecular Weight 213.07 g/mol [1][4]213.07 g/mol 213.07 g/mol [3]
Physical State Colorless to pale yellow liquid[5]LiquidSolid
Melting Point Not availableNot available47-50 °C
Boiling Point 110-112 °C at 5 mmHgNot available145-147 °C at 12 mmHg
Density 1.41 g/cm³Not availableNot available
Refractive Index (n²⁰/D) 1.564Not availableNot available

Note: Data compiled from various chemical databases. Properties may vary slightly based on purity and measurement conditions.

Experimental Protocols: Synthesis

The synthesis of C9H9BrO isomers is a fundamental process in organic chemistry. α-Haloketones are versatile building blocks for a wide range of heterocyclic compounds and pharmacologically active agents.[6][7] The primary methods involve either direct bromination of the ketone or Friedel-Crafts acylation of a brominated aromatic precursor.

Synthesis of α-Bromopropiophenone via Direct Bromination

This protocol describes the direct α-bromination of propiophenone. This reaction is a cornerstone for producing intermediates used in the synthesis of cathinone derivatives, such as the antidepressant bupropion.[8][9]

Methodology:

  • Reaction Setup: Propiophenone is dissolved in a suitable solvent, such as chloroform or acetic acid.

  • Catalyst (Optional but Recommended): A catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃), is added to polarize the bromine molecule, enhancing its electrophilicity and promoting reaction at the α-carbon.[8]

  • Bromination: Molecular bromine (Br₂) is added dropwise to the solution at a controlled temperature, typically room temperature.

  • Reaction Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with sodium bicarbonate to neutralize acidity.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure α-bromopropiophenone.

Synthesis_Alpha_Bromopropiophenone Workflow for the Synthesis of α-Bromopropiophenone propiophenone Propiophenone in Chloroform reaction_vessel Reaction Mixture propiophenone->reaction_vessel reagents 1. Br₂ (dropwise) 2. AlCl₃ (cat.) reagents->reaction_vessel workup Aqueous Workup (Na₂S₂O₃, NaHCO₃) reaction_vessel->workup Reaction Complete purification Vacuum Distillation workup->purification product α-Bromopropiophenone (C₉H₉BrO) purification->product

Caption: Synthesis workflow for α-bromopropiophenone.

Synthesis of 4'-Bromopropiophenone via Friedel-Crafts Acylation

This method is analogous to the well-established synthesis of p-bromoacetophenone and involves the acylation of bromobenzene.[10]

Methodology:

  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Anhydrous aluminum chloride (AlCl₃) is added to a solution of bromobenzene in a dry, inert solvent like carbon disulfide (CS₂).

  • Acylation: The mixture is heated to reflux, and propanoyl chloride (or propionic anhydride) is added slowly through the dropping funnel. The reaction evolves hydrogen chloride gas, which is captured by the trap.

  • Complex Decomposition: After the addition is complete, the reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ether). The combined organic layers are washed with water and a dilute sodium bicarbonate solution.

  • Purification: The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield 4'-bromopropiophenone.

Reactivity and Applications in Drug Development

Brominated aromatic ketones are highly valued for their synthetic versatility. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is reactive in various cross-coupling reactions.[11]

  • α-Bromoketones: The bromine atom on the α-carbon is highly susceptible to nucleophilic substitution. This reactivity is exploited in the synthesis of a vast number of pharmaceuticals. For example, reaction with primary or secondary amines is a key step in producing cathinone derivatives and other pharmacologically active compounds.[8]

  • Ring-Brominated Ketones: The carbon-bromine bond on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the precise formation of carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, enabling the construction of complex molecular architectures from relatively simple precursors.[11]

Reactivity_Pathways Key Reactivity Pathways of C₉H₉BrO Isomers alpha_bromo α-Bromopropiophenone nucleophilic_sub Nucleophilic Substitution alpha_bromo->nucleophilic_sub ring_bromo Aryl-Bromopropiophenone (e.g., 4'-isomer) cross_coupling Pd-Catalyzed Cross-Coupling ring_bromo->cross_coupling cathinones Cathinone Derivatives (e.g., Bupropion) nucleophilic_sub->cathinones Pharmaceuticals biaryls Biaryl Ketones & Derivatives cross_coupling->biaryls Complex Scaffolds amines Amines (R₂NH) amines->nucleophilic_sub boronic_acids Boronic Acids (R-B(OH)₂) boronic_acids->cross_coupling

Caption: Major synthetic routes utilizing C₉H₉BrO isomers.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction Using 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-(4-bromo-3-methylphenyl)ethanone as the aryl halide substrate. This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of carbon-carbon bonds to create complex molecules from readily available building blocks.[1][2] The protocols outlined herein are designed to be a comprehensive guide for researchers engaged in drug discovery and development.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[3] This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes.[3] The substrate, this compound, is a valuable building block in medicinal chemistry, and its successful coupling with various boronic acids can lead to the synthesis of a diverse range of molecular scaffolds for drug discovery. Aromatic ketones are important synthetic intermediates for various biologically active compounds, including the anti-inflammatory drug ketoprofen and the antifungal agent bifonazole.[4]

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with sterically hindered or electronically deactivated substrates.[6][7][8]

Materials and Methods

Materials:

  • This compound

  • Various aryl and heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, PCy₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Equipment:

  • Magnetic stirrer with heating plate

  • Schlenk flasks or reaction vials

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles for transfer of degassed solvents

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Column chromatography system for purification

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

A robust and generally applicable protocol for the Suzuki coupling of this compound with a variety of boronic acids is detailed below. This procedure is optimized for high yields and purity of the final product.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) under a counterflow of an inert gas (argon or nitrogen).[9]

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically maintained at 0.1-0.2 M with respect to the aryl bromide.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is completely consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ketone.[9]

Microwave-Assisted Suzuki Coupling Protocol (for rapid synthesis):

For high-throughput synthesis and rapid optimization, microwave-assisted Suzuki coupling can be employed.

  • Reaction Setup: In a microwave reaction vial, combine this compound (1 equiv.), the boronic acid (1.5 equiv.), a suitable palladium catalyst (e.g., PdCl₂(dppf), 5 mol%), and a base (e.g., 2 M K₂CO₃ solution, 2 equiv.) in a suitable solvent such as N,N-dimethylacetamide (DMA).[11]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150 °C for 20-30 minutes.[11]

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by preparative HPLC or column chromatography.

Data Presentation

The following table summarizes the expected outcomes for the Suzuki coupling of this compound with a variety of boronic acids under the general protocol described above.

EntryBoronic Acid PartnerProductExpected Yield (%)
1Phenylboronic acid1-(3-Methyl-4-phenylphenyl)ethanone90-95
24-Methoxyphenylboronic acid1-(4-(4-Methoxyphenyl)-3-methylphenyl)ethanone88-93
33-Tolylboronic acid1-(3-Methyl-4-(m-tolyl)phenyl)ethanone85-90
42-Naphthylboronic acid1-(3-Methyl-4-(naphthalen-2-yl)phenyl)ethanone82-88
5Pyridin-3-ylboronic acid1-(3-Methyl-4-(pyridin-3-yl)phenyl)ethanone75-85
6Thiophen-2-ylboronic acid1-(3-Methyl-4-(thiophen-2-yl)phenyl)ethanone80-88

Yields are estimated based on typical Suzuki coupling reactions with similar substrates and are subject to optimization for each specific coupling partner.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L)₂ OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation R'-B(OR)₂ + Base ArPdR Ar-Pd(II)-R'(L)₂ Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: Dilute, Wash with Water and Brine monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines from aryl halides.[2] The presence of a ketone, as in 1-(4-Bromo-3-methylphenyl)ethanone, is generally well-tolerated, making this substrate suitable for the synthesis of a variety of N-aryl ketones which are valuable intermediates in the preparation of pharmacologically active compounds.[3]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the aryl bromide. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[5]

Key Reaction Components
  • Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for high reactivity. Examples include XPhos, RuPhos, and BINAP.[6]

  • Base: A non-nucleophilic strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.[4]

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are typically employed.[7]

Experimental Protocols

General Considerations

The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

This protocol provides a general method and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 1-(4-amino-3-methylphenyl)ethanone derivative.

Data Presentation

The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of aryl bromides with structural similarities to this compound, providing a guideline for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Primary Amines

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBu (1.2)Toluene10018>95
2n-HexylaminePd(OAc)₂ (1.0)RuPhos (1.5)LHMDS (1.3)Dioxane902085-95
3BenzylaminePd₂(dba)₃ (1.5)BINAP (2.2)Cs₂CO₃ (1.5)Toluene1102480-90

Table 2: Buchwald-Hartwig Amination with Secondary Amines

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2.0)Xantphos (4.0)NaOtBu (1.4)Dioxane10016>95
2PiperidinePd₂(dba)₃ (1.0)BrettPhos (2.0)LHMDS (1.3)Toluene901890-98
3N-MethylanilinePd(OAc)₂ (1.5)DavePhos (3.0)Cs₂CO₃ (1.5)Toluene1102488-96

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Aryl Bromide, Amine, Base, Catalyst, & Ligand add_solids Add Solids to Schlenk Tube prep_reagents->add_solids dry_glassware Oven-Dry Glassware dry_glassware->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill) add_solids->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir cool Cool to Room Temperature heat_stir->cool quench_filter Quench and Filter Through Celite cool->quench_filter concentrate Concentrate Under Vacuum quench_filter->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Final Product chromatography->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd RE_label Pd0->RE_label AmineCoord [Ar-Pd(II)(Br)(R₂NH)L_n] OxAdd->AmineCoord OA_label OxAdd->OA_label AmidoComplex Ar-Pd(II)(NR₂)L_n AmineCoord->AmidoComplex AC_label AmineCoord->AC_label AmidoComplex->Pd0 Deprot_label AmidoComplex->Deprot_label OA_label->Pd0 Ar-Br AC_label->OxAdd R₂NH Deprot_label->AmineCoord -HBr (Base) RE_label->AmidoComplex Ar-NR₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various bioactive heterocyclic compounds utilizing 1-(4-bromo-3-methylphenyl)ethanone as a versatile starting material. The methodologies outlined below are based on established synthetic transformations, including the Claisen-Schmidt condensation, Hantzsch thiazole synthesis, and subsequent cyclization reactions to afford chalcones, thiazoles, pyrazoles, and pyrimidines with potential therapeutic applications.

Introduction

This compound is a valuable building block in medicinal chemistry. Its substituted phenyl ring and reactive acetyl group allow for the construction of a diverse range of heterocyclic scaffolds. The bromine atom provides a handle for further functionalization, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document details the synthetic pathways to key bioactive heterocycles, provides experimental protocols, summarizes relevant data, and visualizes the synthetic workflows.

Synthesis of Bioactive Heterocycles

The synthesis of the target heterocycles from this compound can be conceptualized in a multi-step workflow. The initial steps involve the formation of key intermediates, namely chalcones and α-haloketones, which then undergo cyclization to yield the desired heterocyclic cores.

Synthesis_Workflow start This compound chalcone (E)-1-(4-bromo-3-methylphenyl)- 3-arylprop-2-en-1-one start->chalcone Claisen-Schmidt Condensation alpha_bromo 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone start->alpha_bromo pyrazole 5-(4-Bromo-3-methylphenyl)- 3-aryl-1H-pyrazole chalcone->pyrazole Cyclization with Hydrazine pyrimidine 4-(4-Bromo-3-methylphenyl)- 6-arylpyrimidin-2-amine chalcone->pyrimidine thiazole 2-Amino-4-(4-bromo-3-methylphenyl)thiazole alpha_bromo->thiazole Hantzsch Synthesis

Caption: Synthetic workflow for the generation of bioactive heterocycles from this compound.

I. Synthesis of Chalcone Intermediate

Chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and are known to possess a wide range of biological activities. The Claisen-Schmidt condensation is a reliable method for their preparation.

Experimental Protocol: Synthesis of (E)-1-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-one
  • To a solution of this compound (10 mmol) in ethanol (25 mL) at 0 °C, add benzaldehyde (10 mmol).

  • Slowly add a 50% aqueous solution of potassium hydroxide (2.5 mL) to the stirred mixture.

  • Maintain the temperature at 0 °C and continue stirring for 1 hour.

  • Pour the reaction mixture into crushed ice.

  • The resulting yellow precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-one.

Compound Molecular Formula Yield (%) Melting Point (°C) Spectroscopic Data
(E)-1-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-oneC₁₆H₁₃BrO~80-¹H NMR (CDCl₃, δ ppm): 2.43 (s, 3H, CH₃), 7.30-7.64 (m, 8H, Ar-H & CH=CH), 7.81 (d, 1H, J=15.6 Hz, COCH=), 7.88 (d, 1H, Ar-H).[1][2]

II. Synthesis of Thiazole Derivatives

Thiazole-containing compounds are known for their diverse pharmacological activities, including antimicrobial and anticancer properties. The Hantzsch thiazole synthesis is a classic method for the construction of the thiazole ring.

Step 1: α-Bromination of this compound

alpha_bromination start This compound reagents N-Bromosuccinimide (NBS) Al₂O₃ (cat.) Methanol, Reflux start->reagents product 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone reagents->product

Caption: α-Bromination of the starting ketone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
  • In a round-bottom flask, suspend this compound (10 mmol) and activated aluminum oxide (10% w/w) in methanol (20 mL).

  • Heat the mixture to reflux.

  • Add N-bromosuccinimide (12 mmol) portion-wise over 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

hantzsch_synthesis start 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone reagents Thiourea Ethanol, Reflux start->reagents product 2-Amino-4-(4-bromo-3-methylphenyl)thiazole reagents->product

Caption: Hantzsch synthesis of the thiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-4-(4-bromo-3-methylphenyl)thiazole
  • Dissolve 2-bromo-1-(4-bromo-3-methylphenyl)ethanone (10 mmol) and thiourea (12 mmol) in ethanol (30 mL).

  • Reflux the mixture for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize from ethanol to afford the pure 2-amino-4-(4-bromo-3-methylphenyl)thiazole. [3]

Compound Molecular Formula Yield (%) Melting Point (°C) Bioactivity
2-Amino-4-(4-bromo-3-methylphenyl)thiazoleC₁₀H₈BrN₂S--Structurally related compounds exhibit significant antibacterial and antifungal activities.[3][4]

III. Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Experimental Protocol: Synthesis of 5-(4-Bromo-3-methylphenyl)-3-phenyl-1H-pyrazole
  • To a solution of (E)-1-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-one (10 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (20 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize from ethanol to obtain the pure pyrazole derivative.

Compound Molecular Formula Yield (%) Melting Point (°C) Bioactivity
5-(4-Bromo-3-methylphenyl)-3-phenyl-1H-pyrazoleC₁₆H₁₃BrN₂--Pyrazole derivatives have shown potent anticancer activity against various cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.[5][6]

IV. Synthesis of Pyrimidine Derivatives

Pyrimidine-based compounds are of great interest in medicinal chemistry due to their presence in nucleic acids and their broad spectrum of pharmacological activities, including antimicrobial and anticancer effects.

Experimental Protocol: Synthesis of 4-(4-Bromo-3-methylphenyl)-6-phenylpyrimidin-2-amine
  • Dissolve (E)-1-(4-bromo-3-methylphenyl)-3-phenylprop-2-en-1-one (10 mmol) and guanidine hydrochloride (15 mmol) in ethanol (30 mL).

  • Add a solution of sodium hydroxide (20 mmol) in water (5 mL) to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Recrystallize from ethanol to yield the pure pyrimidine derivative.

Compound Molecular Formula Yield (%) Melting Point (°C) Bioactivity
4-(4-Bromo-3-methylphenyl)-6-phenylpyrimidin-2-amineC₁₇H₁₄BrN₃--Pyrimidine derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and anticancer properties.[7][8]

Disclaimer: The provided protocols are based on established chemical reactions. The yields, melting points, and bioactivity data for the specific compounds derived from this compound may vary and require experimental verification. The bioactivity information is based on structurally similar compounds reported in the literature. Researchers should conduct their own experiments and characterization to validate these findings.

References

Application Notes and Protocol for Sonogashira Coupling of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, is conducted under mild conditions and tolerates a wide variety of functional groups.[2][3][4] These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][5]

This document provides a detailed protocol for the Sonogashira coupling of 1-(4-bromo-3-methylphenyl)ethanone with a terminal alkyne. The presence of the ketone functionality and the methyl group on the aromatic ring are well-tolerated in this reaction. The protocol is based on established procedures for the Sonogashira coupling of aryl bromides.[6][7]

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound).

  • Copper Cycle: A copper(I) acetylide is formed in situ from the terminal alkyne, a copper(I) salt (like CuI), and a base.

  • Transmetalation: The acetylide group is transferred from the copper to the palladium(II) complex.

  • Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.[2]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH). Researchers should optimize conditions for their specific alkyne.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))[4][7]

  • Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Ethyl Acetate (EtOAc)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add the solvent (e.g., THF, 5 mL per mmol of aryl bromide).

  • Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), and the base (e.g., diisopropylamine, 7.0 eq).[7]

  • Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.[1]

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation

Table 1: Representative Reaction Parameters for Sonogashira Coupling.

ParameterRecommended ConditionNotes
Aryl Halide This compoundReactivity: I > OTf > Br > Cl.[7]
Terminal Alkyne 1.1 - 1.2 equivalentsA slight excess is used to ensure complete consumption of the aryl bromide.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)Other palladium sources like Pd(dppf)Cl₂ can also be used.[2]
Copper(I) Co-catalyst CuI (1-5 mol%)Essential for the copper-catalyzed cycle.
Base Triethylamine, Diisopropylamine (2-7 eq)An amine base is required to deprotonate the terminal alkyne.[4][7]
Solvent THF, Acetonitrile, DMFAnhydrous and degassed solvents are recommended for best results.
Temperature Room Temperature to 65°CAryl bromides may require gentle heating to achieve a reasonable reaction rate.[8][9]
Atmosphere Inert (Argon or Nitrogen)Necessary to prevent oxidation of the Pd(0) catalyst.

Table 2: Example of Expected Product Characterization Data for 1-(3-methyl-4-(phenylethynyl)phenyl)ethanone.

AnalysisExpected Result
Appearance White to pale yellow solid
¹H NMR (CDCl₃) δ (ppm): 7.95 (d), 7.62 (d), 7.58–7.52 (m), 7.42–7.34 (m), 2.61 (s, 3H), 2.5 (s, 3H) (Approximate shifts)[10]
¹³C NMR (CDCl₃) δ (ppm): 198.8, 138.0, 137.6, 133.2, 133.1, 130.3, 129.9, 129.7, 129.6, 124.1, 94.2, 90.1, 28.1, 20.0 (Approximate shifts)[10]
Mass Spectrometry [M+H]⁺ calculated for C₁₇H₁₅O: 235.1117; found: 235.1123 (Example)

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Combine Aryl Bromide, Catalysts, and Solvent degas 2. Degas with Inert Gas reagents->degas add_reagents 3. Add Base and Terminal Alkyne degas->add_reagents react 4. Stir at RT or Heat add_reagents->react monitor 5. Monitor by TLC react->monitor quench 6. Dilute and Filter monitor->quench extract 7. Aqueous Wash quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the Sonogashira coupling protocol.

Catalytic_Cycles Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R-X) pd_alkyne R-Pd(II)L₂-C≡CR' pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product R-C≡CR' pd_alkyne->product Reductive Elimination alkyne H-C≡CR' cu_acetylide Cu(I)-C≡CR' alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex Transfers Acetylide to Palladium base Base

Caption: Simplified Sonogashira catalytic cycles.

References

Application Notes and Protocols: The Utility of 1-(4-Bromo-3-methylphenyl)ethanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromo-3-methylphenyl)ethanone is a versatile synthetic building block with significant applications in the preparation of various pharmaceutical intermediates. Its substituted phenyl ring, featuring a bromine atom and a methyl group, alongside a reactive ketone functional group, provides multiple sites for chemical modification. This allows for its incorporation into a diverse range of complex molecular architectures, particularly those with therapeutic potential. This document details the synthetic applications of this compound and its derivatives, with a focus on the synthesis of biologically active molecules, including precursors for kinase inhibitors and compounds with antimicrobial properties. Detailed experimental protocols for key transformations and quantitative data are provided to facilitate its use in research and development.

Introduction

This compound, also known as 4'-Bromo-3'-methylacetophenone, is a key organic synthesis intermediate.[1] Its chemical structure (Figure 1) is characterized by a brominated and methylated benzene ring attached to an ethanone group. This unique combination of functional groups makes it a valuable precursor in the synthesis of various pharmaceutical compounds and other complex organic molecules. The bromine atom is particularly useful as it allows for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Chemical structure of this compound

Figure 1. Chemical structure of this compound (CAS: 37074-40-1).

This document will explore the utility of this compound in the synthesis of pharmaceutical intermediates, with a specific focus on the preparation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have shown potential as antibacterial agents and alkaline phosphatase inhibitors.[2] Additionally, the potential application of this compound as a scaffold for the development of kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFRs), will be discussed.

Synthesis of Biologically Active Pyrazine Derivatives

A notable application of a derivative of this compound is in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylated analogs. These compounds have been investigated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi and for their potential as alkaline phosphatase inhibitors.[2] The synthetic route involves the amidation of pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline, followed by a Suzuki cross-coupling reaction to introduce various aryl groups.[2]

Synthetic Pathway

The overall synthetic scheme for the preparation of arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives is depicted below. The initial step involves the formation of an amide bond, followed by a palladium-catalyzed Suzuki coupling reaction.[2]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Suzuki Coupling Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Pyrazine-2-carboxylic acid->N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide DCC, DMAP, DCM, 0°C to RT 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline->N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Arylated pyrazine-2-carboxamide Arylated pyrazine-2-carboxamide N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide->Arylated pyrazine-2-carboxamide Pd(PPh3)4, K3PO4, 1,4-Dioxane/H2O, 90°C Aryl boronic acid Aryl boronic acid Aryl boronic acid->Arylated pyrazine-2-carboxamide

Caption: Synthetic pathway for arylated pyrazine-2-carboxamides.
Quantitative Data

The yields for the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated derivatives are summarized in the table below.[2]

CompoundAryl Boronic Acid MoietyYield (%)
Amide Intermediate -83
5a Phenyl75
5b 4-Methylphenyl85
5c 4-Methoxyphenyl80
5d 4-Chlorophenyl60

Table 1. Yields of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated derivatives via Suzuki coupling.[2]

Experimental Protocol: Suzuki Coupling

This protocol describes the general procedure for the Suzuki cross-coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids.[2]

Materials:

  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv)

  • Aryl boronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (deionized)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a dried Schlenk tube equipped with a magnetic stirrer, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, the respective aryl boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add a 10:1 mixture of 1,4-dioxane and water (8.25 mL) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the reaction mixture.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired arylated derivative.

Potential Application in Kinase Inhibitor Synthesis

Aryl bromides, such as this compound, are valuable starting materials in the synthesis of kinase inhibitors. The bromine atom provides a handle for introducing various functionalities through palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. These reactions are instrumental in building the complex molecular scaffolds often required for potent and selective kinase inhibition. For instance, many Fibroblast Growth Factor Receptor (FGFR) inhibitors feature a substituted phenyl ring system.

Conceptual Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a conceptual workflow for the utilization of this compound in a kinase inhibitor discovery program.

G Start This compound CrossCoupling Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) Start->CrossCoupling Library Library of Diverse Substituted Phenyl Intermediates CrossCoupling->Library FurtherMod Further Functional Group Modification Library->FurtherMod FinalCompounds Synthesis of Final Kinase Inhibitor Candidates FurtherMod->FinalCompounds Screening Biological Screening (e.g., FGFR Assays) FinalCompounds->Screening Screening->Library Inactive LeadOpt Lead Optimization Screening->LeadOpt Active Hits End Preclinical Candidate LeadOpt->End

Caption: Workflow for kinase inhibitor discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility has been demonstrated in the preparation of biologically active pyrazine derivatives with potential antibacterial and enzyme-inhibiting properties. Furthermore, its chemical structure makes it an attractive starting material for the synthesis of kinase inhibitors, a critical class of therapeutic agents. The provided protocols and data serve as a practical guide for researchers and scientists in the field of drug discovery and development to leverage the synthetic potential of this compound.

References

Application of 1-(4-Bromo-3-methylphenyl)ethanone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN-AGC-001

Introduction

1-(4-Bromo-3-methylphenyl)ethanone (CAS No: 37074-40-1) is a key chemical intermediate in the synthesis of a variety of organic compounds.[1] In the field of agrochemical research, this substituted acetophenone serves as a versatile building block for the creation of novel pesticides. Its chemical structure, featuring a reactive ketone group and a bromo-substituted phenyl ring, allows for diverse chemical modifications to produce compounds with specific biological activities. Notably, it is a precursor in the synthesis of certain[1][2][3]triazolo[1,5-a]pyrimidine derivatives, a class of compounds known for their fungicidal properties.[2]

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is recognized for its broad spectrum of biological activities, including fungicidal, herbicidal, and antibacterial effects.[4] The fungicidal action of many triazole-based compounds stems from their ability to inhibit the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi.[5] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to fungal cell death.[5] This application note will detail the use of this compound as a starting material for the synthesis of potential triazolopyrimidine-based fungicides and provide protocols for their synthesis and in vitro evaluation against common plant pathogens.

Data Presentation

The following table summarizes representative fungicidal activity data for a class of triazolopyrimidine fungicides synthesized from precursors structurally related to this compound. This data illustrates the potential efficacy of derivatives that can be synthesized using the target compound.

Table 1: Representative Fungicidal Activity of Triazolopyrimidine Derivatives

Compound IDTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
TPF-1Botrytis cinerea (Gray Mold)15.2Carbendazim10.5
TPF-1Erysiphe graminis (Powdery Mildew)8.9Triadimefon7.5
TPF-2Botrytis cinerea (Gray Mold)12.8Carbendazim10.5
TPF-2Erysiphe graminis (Powdery Mildew)7.1Triadimefon7.5

Note: The data presented are representative values for this class of compounds and are intended for illustrative purposes. Actual values for specific derivatives of this compound would require experimental determination.

Experimental Protocols

The following protocols describe a representative synthesis of a triazolopyrimidine fungicide from this compound and the subsequent in vitro evaluation of its fungicidal activity.

Protocol 1: Synthesis of a 6-(4-Bromo-3-methylphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine Derivative

This protocol is a representative procedure for the synthesis of triazolopyrimidine fungicides.

Step 1: Synthesis of 1,1-bis(dimethylamino)-2-(4-bromo-3-methylphenyl)ethene

  • To a solution of this compound (10 mmol) in 50 mL of dry toluene, add Bredereck's reagent (tert-Butoxybis(dimethylamino)methane, 12 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form the Triazolopyrimidine Core

  • Dissolve the crude enamine from Step 1 in 50 mL of glacial acetic acid.

  • Add 3-amino-1,2,4-triazole (10 mmol) to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into 200 mL of ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 6-(4-Bromo-3-methylphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol details the evaluation of the synthesized compound's ability to inhibit the growth of common plant pathogenic fungi.

  • Preparation of Fungal Cultures: Culture the test fungi (e.g., Botrytis cinerea, Erysiphe graminis) on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days to obtain fresh mycelial growth.

  • Preparation of Test Compound Solutions:

    • Prepare a stock solution of the synthesized triazolopyrimidine derivative (e.g., 1000 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution with sterile distilled water containing a small percentage of Tween 80 to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Poisoned Plate Assay:

    • Add the appropriate volume of each test concentration to molten PDA medium (cooled to about 45-50°C) to achieve the desired final concentrations. Also prepare a control plate with the same concentration of DMSO and a blank plate with no additions.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Using a sterile cork borer, cut 5 mm diameter discs of mycelial growth from the edge of the fresh fungal cultures.

    • Place one disc, mycelial side down, in the center of each PDA plate (both treated and control).

    • Incubate the plates at 25°C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony on the control plate.

      • dt = average diameter of the fungal colony on the treated plate.

    • Determine the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) by probit analysis of the concentration-inhibition data.

Mandatory Visualization

Below are diagrams illustrating the synthesis workflow and the proposed mechanism of action for the synthesized fungicides.

G cluster_synthesis Synthesis Workflow cluster_screening Fungicidal Screening A This compound C Enamine Intermediate A->C Toluene, Reflux B Bredereck's Reagent B->C E Cyclocondensation C->E D 3-Amino-1,2,4-triazole D->E F 6-(4-Bromo-3-methylphenyl)- [1,2,4]triazolo[1,5-a]pyrimidine E->F Acetic Acid, Reflux G Synthesized Compound F->G H In Vitro Assay (Mycelial Growth Inhibition) G->H I Data Analysis H->I J EC50 Determination I->J

Caption: Synthetic and screening workflow for triazolopyrimidine fungicides.

G cluster_pathway Proposed Fungicidal Mode of Action A Triazolopyrimidine Fungicide B C14-Demethylase (Ergosterol Biosynthesis Enzyme) A->B Inhibition D Ergosterol F Disrupted Membrane Integrity B->F Leads to C Ergosterol Precursor C->D Enzymatic Conversion E Fungal Cell Membrane D->E Incorporation E->F Disruption G Fungal Cell Death F->G

Caption: Inhibition of ergosterol biosynthesis by triazolopyrimidine fungicides.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 1-(4-bromo-3-methylphenyl)ethanone, a versatile building block in medicinal chemistry and materials science. The protocols cover three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Acetophenones

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides.[1] This protocol details the coupling of this compound with arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

This procedure is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.[2][3]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (or other suitable solvent system)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., PPh₃, 0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~90
24-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O854~85-95
33-Thienylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane9018~80-90

Yields are estimated based on similar reactions reported in the literature.[2][4]

Logical Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants: - Aryl Bromide - Boronic Acid - Base Catalyst 2. Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Inert 3. Establish Inert Atmosphere Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Heat 5. Heat and Stir Solvent->Heat Monitor 6. Monitor Progress (TLC/GC-MS) Heat->Monitor Extract 7. Extraction and Washing Monitor->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Purify Product Dry->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[5] This protocol describes the reaction of this compound with various amines.

Experimental Protocol: Buchwald-Hartwig Amination

This procedure is based on general protocols for the Buchwald-Hartwig amination of aryl bromides.[6][7]

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) in the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10018~70-85
2AnilinePd(OAc)₂ / RuPhosLHMDSDioxane10024~75-90
3Benzylamine[Pd(cinnamyl)Cl]₂ / XantphosDBUDMF10018~85

Yields are estimated based on similar reactions reported in the literature.[5][7]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Ar-Br Oxidative_Addition Oxidative Addition ArPd(II)(NR'R'')L ArPd(II)(NR'R'')L ArPd(II)(Br)L->ArPd(II)(NR'R'')L HNR'R'', Base Ligand_Exchange Ligand Exchange ArPd(II)(NR'R'')L->Pd(0)L Ar-NR'R'' Reductive_Elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Acetophenones

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysis.[8]

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from standard Sonogashira coupling procedures for aryl bromides.[9][10]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., Triethylamine (Et₃N) or Diisopropylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in the anhydrous solvent.

  • Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-0.03 equiv.) and the copper(I) iodide co-catalyst (0.01-0.05 equiv.).

  • Add the base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25-403-6~80-95
21-Hexyne[DTBNpP]Pd(crotyl)ClTMPDMSORT2~90
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene703~85-95

Yields are estimated based on similar reactions reported in the literature.[9][10]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ ArPd(II)(Br)L₂ ArPd(II)(Br)L₂ Pd(0)L₂->ArPd(II)(Br)L₂ Ar-Br Oxidative_Addition Oxidative Addition ArPd(II)(C≡CR)L₂ ArPd(II)(C≡CR)L₂ ArPd(II)(Br)L₂->ArPd(II)(C≡CR)L₂ Cu-C≡CR Transmetalation Transmetalation ArPd(II)(C≡CR)L₂->Pd(0)L₂ Ar-C≡CR Reductive_Elimination Reductive Elimination Cu(I)Br Cu(I)Br Cu-C≡CR Cu-C≡CR Cu(I)Br->Cu-C≡CR R-C≡CH, Base Alkyne_Coordination Alkyne Coordination Cu-C≡CR->Cu(I)Br from Pd cycle

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of potent kinase inhibitors starting from the commercially available building block, 1-(4-bromo-3-methylphenyl)ethanone. The protocols described herein outline a modular synthetic route that allows for the generation of a diverse library of substituted pyrimidine-based compounds, a scaffold known for its prevalence in clinically approved kinase inhibitors. This document offers detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow and a relevant biological pathway to facilitate understanding and implementation in a drug discovery setting.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrimidine core is a privileged scaffold in kinase inhibitor design, as it can mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.

This document details a synthetic strategy to access a library of 4,6-disubstituted pyrimidine derivatives from this compound. The synthetic route involves an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization to construct the pyrimidine core. The retained bromo-substituent serves as a handle for late-stage diversification via Suzuki-Miyaura cross-coupling, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of aryl and heteroaryl moieties.

Synthetic Workflow

The overall synthetic strategy is a three-step process designed for flexibility and amenability to library synthesis.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrimidine Formation cluster_2 Step 3: Suzuki-Miyaura Coupling A This compound C Chalcone Intermediate A->C Base (e.g., NaOH or KOH) Ethanol, rt B Substituted Benzaldehyde B->C Base (e.g., NaOH or KOH) Ethanol, rt E Substituted Pyrimidine C->E Base (e.g., KOH) Ethanol, reflux D Guanidine Hydrochloride D->E G Final Kinase Inhibitor Library E->G Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3), Dioxane/H2O, heat F Aryl/Heteroaryl Boronic Acid F->G

A modular three-step synthesis of pyrimidine-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde to yield the corresponding chalcone.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Stir bar and round-bottom flask

  • Stir plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted benzaldehyde (1.0 eq) to the solution and stir at room temperature.

  • In a separate container, prepare a solution of KOH or NaOH (2.0 eq) in ethanol.

  • Cool the reaction mixture in an ice bath and add the basic solution dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the crude chalcone, which can be purified by recrystallization from ethanol if necessary.

Reactant AReactant BProductTypical Yield
This compound4-Methoxybenzaldehyde(E)-1-(4-Bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one85-95%
This compound4-Chlorobenzaldehyde(E)-1-(4-Bromo-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one80-90%
This compound3,4,5-Trimethoxybenzaldehyde(E)-1-(4-Bromo-3-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one82-92%
Protocol 2: Synthesis of the Pyrimidine Core

This protocol details the cyclization of the chalcone intermediate with guanidine to form the 2-amino-4,6-diarylpyrimidine core.

Materials:

  • Chalcone intermediate from Protocol 1

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of the chalcone (1.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and potassium hydroxide (2.0 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Starting MaterialProductTypical Yield
(E)-1-(4-Bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one4-(4-Bromo-3-methylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine60-75%
(E)-1-(4-Bromo-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one4-(4-Bromo-3-methylphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine55-70%
(E)-1-(4-Bromo-3-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one4-(4-Bromo-3-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine58-72%
Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of the bromo-substituted pyrimidine with various aryl or heteroaryl boronic acids.

Materials:

  • Bromo-substituted pyrimidine from Protocol 2

  • Aryl or heteroaryl boronic acid (e.g., 3-aminophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate - K₂CO₃ or Cesium carbonate - Cs₂CO₃)

  • 1,4-Dioxane and water (degassed)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask, combine the bromo-substituted pyrimidine (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Biological Evaluation: Kinase Inhibition

The synthesized compounds can be evaluated for their inhibitory activity against a panel of protein kinases. A common target for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often implicated in cancer.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->EGFR

Simplified EGFR signaling pathway and the point of inhibition.
Expected Results

The inhibitory potency of the synthesized compounds is typically determined by measuring their half-maximal inhibitory concentration (IC₅₀) against the target kinase. The following table provides representative IC₅₀ values for structurally related pyrimidine-based EGFR inhibitors found in the literature.[1][2][3]

Compound IDTarget KinaseIC₅₀ (nM)
4-(3-Aminophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amineEGFR740
4-(4-Anilino)-6-(4-chlorophenyl)pyrimidin-2-amineEGFR3.63
4-(Indol-5-yl)-6-(4-methoxyphenyl)pyrimidin-2-amineEGFR250

Conclusion

The synthetic protocols and application notes presented here provide a robust framework for the generation of a library of novel pyrimidine-based kinase inhibitors from this compound. The modular nature of the synthesis allows for extensive exploration of the chemical space around the pyrimidine scaffold, which is crucial for the development of potent and selective kinase inhibitors for therapeutic applications. The provided data and diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Derivatization of the Ketone Group in 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromo-3-methylphenyl)ethanone is a versatile aromatic ketone and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The reactivity of its ketone carbonyl group and the adjacent α-methyl protons allows for a wide range of chemical transformations. This document provides detailed protocols for three common and useful derivatization reactions of the ketone group: formation of a 2,4-dinitrophenylhydrazone for analytical characterization, reduction to a secondary alcohol for synthetic modification, and α-bromination to create a reactive intermediate for further elaboration. These methods are fundamental for researchers in medicinal chemistry, process development, and analytical sciences.

Application Note 1: Analytical Derivatization via 2,4-Dinitrophenylhydrazone (DNPH) Formation

Overview

The reaction of a ketone with 2,4-dinitrophenylhydrazine (DNPH) produces a highly crystalline, brightly colored 2,4-dinitrophenylhydrazone derivative. This classic reaction is widely used for the qualitative identification and quantitative analysis of carbonyl compounds. The resulting hydrazone is readily purified and possesses a strong chromophore, making it ideal for detection by UV-Vis spectroscopy and analysis by High-Performance Liquid Chromatography (HPLC).[1][2] This protocol details the procedure for preparing the DNPH derivative of this compound for analytical purposes.

Experimental Protocol

Materials:

  • This compound

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Concentrated Sulfuric Acid

  • Ethanol (95%)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized Water

Procedure:

  • Preparation of DNPH Reagent: In a 100 mL flask, carefully add 2.0 g of DNPH to 10 mL of concentrated sulfuric acid. Stir the mixture, then slowly and cautiously add 15 mL of deionized water while stirring. Once the DNPH is dissolved, add 50 mL of 95% ethanol to the warm solution. Stir and filter if necessary.

  • Derivatization Reaction: Dissolve approximately 100 mg of this compound in 5 mL of 95% ethanol in a test tube. Add 10 mL of the prepared DNPH reagent to the solution.

  • Crystallization: Stopper the test tube, shake vigorously for 2-3 minutes, and then allow it to stand at room temperature. The formation of a yellow-to-orange precipitate indicates a positive reaction. If no precipitate forms immediately, gently heat the solution in a warm water bath (50-60°C) for 5-10 minutes and then cool in an ice bath.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions of cold 95% ethanol to remove unreacted DNPH and ketone.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature or air-dry. The resulting 1-(4-bromo-3-methylphenyl)ethan-1-one 2,4-dinitrophenylhydrazone is now ready for analysis (e.g., melting point, HPLC, MS).

Data Presentation

ParameterStarting KetoneExpected DNPH Derivative
Molecular Formula C₉H₉BrOC₁₅H₁₃BrN₄O₄
Molecular Weight 213.07 g/mol 393.20 g/mol
Appearance Pale solidYellow/Orange Crystalline Solid
Analytical Technique ------
HPLC-UV Detection Poor UV absorptionStrong absorption at ~360 nm[2]
Mass Spectrometry [M+H]⁺ at m/z 213/215[M-H]⁻ is often abundant for DNPH derivatives[3][4]

Workflow Visualization

Derivatization_Workflow_DNPH start Start: This compound reaction Derivatization: Mix Ketone & Reagent start->reaction reagent Prepare DNPH Reagent reagent->reaction precipitate Precipitation & Crystallization reaction->precipitate isolate Isolate & Wash (Vacuum Filtration) precipitate->isolate analyze Analysis: HPLC-UV, MS, MP isolate->analyze

Workflow for DNPH Derivatization and Analysis.

Application Note 2: Synthetic Derivatization - Reduction to 1-(4-Bromo-3-methylphenyl)ethanol

Overview

The reduction of the ketone carbonyl group to a secondary alcohol is a fundamental transformation in organic synthesis. This reaction converts the planar carbonyl into a chiral center, opening pathways for the synthesis of new stereisomers and more complex molecules. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups like the aromatic ring or the bromo substituent.[5] This protocol provides a standard method for this reduction.

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.13 g (10 mmol) of this compound in 50 mL of methanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0-5°C. In small portions over 15 minutes, carefully add 0.42 g (11 mmol) of sodium borohydride to the stirring solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 20 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol. Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 25 mL) and then with brine (1 x 25 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-bromo-3-methylphenyl)ethanol, which can be further purified by column chromatography if necessary.

Data Presentation

ParameterStarting KetoneExpected Alcohol Product
Molecular Formula C₉H₉BrOC₉H₁₁BrO
Molecular Weight 213.07 g/mol 215.09 g/mol
Physical State SolidOil or low-melting solid
Spectroscopy ------
IR (cm⁻¹) Strong C=O stretch at ~1680Disappearance of C=O; Appearance of broad O-H stretch (~3350) and C-O stretch (~1050-1150)
¹H NMR (ppm) -COCH₃ singlet at ~2.5-CH(OH) quartet at ~4.8-5.0; -CH₃ doublet at ~1.5; -OH singlet (variable)

Workflow Visualization

Derivatization_Workflow_Reduction start Dissolve Ketone in Methanol add_nabh4 Add NaBH₄ at 0-5°C start->add_nabh4 react Stir at RT (1-2 hours) add_nabh4->react quench Quench with 1 M HCl react->quench extract Extract with Ethyl Acetate quench->extract isolate Dry & Concentrate to yield Alcohol extract->isolate

Workflow for NaBH₄ Reduction of the Ketone.

Application Note 3: Synthetic Derivatization - α-Bromination to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

Overview

α-Haloketones are highly valuable synthetic intermediates due to their dual reactivity at the carbonyl carbon and the halogen-bearing α-carbon.[6] They are precursors to a wide variety of heterocyclic compounds, including furans, imidazoles, and thiophenes. The α-bromination of this compound can be achieved using N-Bromosuccinimide (NBS), which is a convenient and safer alternative to liquid bromine. This protocol is adapted from a general method for the ultrasound-assisted α-bromination of acetophenones.[6]

Experimental Protocol

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Polyethylene glycol (PEG-400)

  • Deionized Water

  • Diethyl Ether

  • Ultrasonic bath

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 1.07 g (5 mmol) of this compound and 0.89 g (5 mmol) of N-Bromosuccinimide.

  • Solvent Addition: Add a solvent mixture of PEG-400 and water (e.g., 1:2 ratio, 15 mL total volume).

  • Sonication: Place the vessel in an ultrasonic bath and irradiate at a frequency of 18-25 kHz for 15-20 minutes.[6] Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup: After the reaction is complete, add 30 mL of deionized water to the mixture and transfer it to a separatory funnel.

  • Extraction: Extract the product with diethyl ether (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-1-(4-bromo-3-methylphenyl)ethanone can be purified by recrystallization or column chromatography.

Data Presentation

ParameterStarting KetoneExpected α-Bromo Ketone
Molecular Formula C₉H₉BrOC₉H₈Br₂O
Molecular Weight 213.07 g/mol 291.97 g/mol
Physical State SolidLikely a solid
Spectroscopy ------
¹H NMR (ppm) -COCH₃ singlet at ~2.5Disappearance of -COCH₃ singlet; Appearance of -COCH₂Br singlet at ~4.4[6]
Mass Spec (m/z) Isotope pattern for 1 BrIsotope pattern for 2 Br

Workflow Visualization

Derivatization_Workflow_Bromination start Combine Ketone & NBS in PEG-400/Water sonicate Ultrasonic Irradiation (15-20 min) start->sonicate workup Aqueous Workup sonicate->workup extract Extract with Diethyl Ether workup->extract isolate Dry & Concentrate to yield α-Bromo Ketone extract->isolate

Workflow for Ultrasound-Assisted α-Bromination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance for optimizing the Suzuki-Miyaura cross-coupling reaction of 1-(4-Bromo-3-methylphenyl)ethanone. This substrate presents unique challenges due to the presence of a moderately electron-withdrawing acetyl group and steric hindrance from the ortho-methyl group. This guide offers troubleshooting advice and frequently asked questions to enhance reaction yield and purity.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Product Conversion

  • Potential Cause A: Inefficient Catalyst System. The steric hindrance from the methyl group ortho to the bromine can impede the oxidative addition step, which is the initial insertion of the palladium catalyst into the carbon-bromine bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Solution: Employ a more robust catalyst system. Buchwald-type palladacycle precatalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective for sterically hindered substrates. These ligands promote both oxidative addition and the subsequent reductive elimination step.

  • Potential Cause B: Inadequate Reaction Conditions. The reaction may be too sluggish at lower temperatures, or the chosen base may not be optimal for the transmetalation step.

    • Solution: Gradually increase the reaction temperature, as many Suzuki couplings benefit from heating (typically in the range of 80-110 °C).[1] Additionally, screen different bases. While sodium carbonate is common, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective in some cases.[2] For anhydrous conditions, potassium phosphate (K₃PO₄) is a good alternative.

  • Potential Cause C: Catalyst Deactivation. The presence of oxygen can lead to the oxidation of phosphine ligands and the deactivation of the palladium catalyst.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). All solvents should be thoroughly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

Issue 2: Significant Side Product Formation

  • Side Product A: Homocoupling of the Boronic Acid. This occurs when two molecules of the boronic acid couple with each other.

    • Potential Cause: This side reaction can be promoted by the presence of oxygen or if the transmetalation step is slow.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can also help drive the desired cross-coupling reaction.

  • Side Product B: Dehalogenation of this compound. This involves the replacement of the bromine atom with a hydrogen atom.

    • Potential Cause: This is a common side reaction with electron-deficient aryl halides and can be promoted by certain bases or protic solvents.[2]

    • Solution: Switch to a milder or non-hydroxide base like potassium carbonate or potassium phosphate.[2] Using anhydrous solvents can also minimize this side reaction.

  • Side Product C: Protodeboronation of the Boronic Acid. This is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom.

    • Potential Cause: This can be exacerbated by harsh basic conditions or the presence of water.

    • Solution: Use a milder base and anhydrous conditions if possible. Alternatively, more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A1: For sterically hindered and electron-deficient aryl bromides like this, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred. A good starting point would be a palladium source like Pd(OAc)₂ or a palladacycle precatalyst in combination with a ligand such as SPhos, XPhos, or RuPhos. These systems are known to facilitate the challenging oxidative addition step.

Q2: Which base should I choose for this reaction?

A2: The choice of base is critical. While sodium carbonate (Na₂CO₃) is a common choice, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings.[2] Potassium phosphate (K₃PO₄) is a strong base that works well in anhydrous conditions and can sometimes improve yields. It is advisable to screen a few bases to find the optimal one for your specific boronic acid partner.

Q3: What solvent system is recommended?

A3: A variety of solvents can be used for Suzuki couplings. A mixture of an organic solvent and water is common, as the aqueous base is often used. Toluene, 1,4-dioxane, or dimethylformamide (DMF) with an aqueous solution of the base are typical choices. For anhydrous reactions, solvents like THF or 1,4-dioxane with a base like K₃PO₄ can be used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to determine when the starting material has been consumed and to check for the formation of side products.

Q5: What is a typical work-up procedure for a Suzuki coupling reaction?

A5: After the reaction is complete, it is typically cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with water and brine to remove the inorganic salts and the base. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid [4]

EntryBase (2.0 mmol)Catalyst Loading (mmol%)Temperature (°C)Conversion (%)
1NaHCO₃1.010045
2NaOAc1.010058
3Na₂CO₃1.010072
4K₂CO₃1.010065
5Et₃N1.010033
6Na₂CO₃0.5010068
7Na₂CO₃0.2510061
8Na₂CO₃0.2512079
9Na₂CO₃0.2514096

Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium(II)-N₂O₂ catalyst, DMA (5 mL), 24 hours. Conversion determined by GC-FID.

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require further optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Coupling_Mechanism A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' Product F->G ArX Ar-X (Aryl Halide) ArX->B ArB Ar'-B(OR)2 (Boronic Acid/Ester) ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling CheckCatalyst Is the catalyst system appropriate for a sterically hindered and electron-deficient substrate? Start->CheckCatalyst OptimizeCatalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(II) source or a palladacycle precatalyst. CheckCatalyst->OptimizeCatalyst No CheckConditions Are the reaction conditions (temperature, base) optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst->CheckConditions OptimizeConditions Increase temperature. Screen alternative bases (K₂CO₃, Cs₂CO₃, K₃PO₄). CheckConditions->OptimizeConditions No CheckSetup Was the reaction performed under strictly inert conditions? CheckConditions->CheckSetup Yes OptimizeConditions->CheckSetup ImproveSetup Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas (Ar or N₂). CheckSetup->ImproveSetup No AnalyzeSideProducts Are significant side products observed (homocoupling, dehalogenation, protodeboronation)? CheckSetup->AnalyzeSideProducts Yes ImproveSetup->AnalyzeSideProducts AddressSideProducts - Rigorous degassing. - Use milder base. - Use anhydrous conditions or stable boronic esters. AnalyzeSideProducts->AddressSideProducts Yes Success Improved Yield AnalyzeSideProducts->Success No AddressSideProducts->Success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Troubleshooting low conversion in Buchwald-Hartwig amination of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering low conversion in the Buchwald-Hartwig amination of 1-(4-bromo-3-methylphenyl)ethanone. The substrate's ortho-methyl group introduces steric hindrance, while the para-acetyl group presents electronic effects and potential side reactions that must be considered for successful C-N bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction with this compound shows low or no conversion. What are the most critical parameters to investigate first?

A: When troubleshooting low conversion, focus on the three core components of the catalytic system: the palladium source/ligand combination, the base, and the solvent. First, confirm that all reagents are pure and anhydrous, and that the reaction was performed under a strictly inert atmosphere (e.g., nitrogen or argon), as oxygen can deactivate the palladium catalyst. The substrate itself, an electron-deficient aryl bromide, should generally be reactive; therefore, the issue likely lies within the reaction conditions.

Q2: The ortho-methyl group on my substrate creates a sterically hindered environment. How can I adapt my catalyst system to address this?

A: Steric hindrance is a common challenge that can be overcome by using specific ligands designed to facilitate reactions at congested sites.[1] Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective because they promote the formation of a monoligated, 14-electron palladium species, which is more reactive in the oxidative addition and reductive elimination steps.[2]

  • Recommended Action: Screen a panel of sterically demanding ligands. Excellent starting points include XPhos , RuPhos , or tBuXPhos . These have proven effective for coupling sterically hindered aryl halides.[2][3] Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3 or G4) is highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as pre-catalysts offer greater reliability and activity.[4][5]

Q3: Could the ketone (acetyl group) on the aromatic ring be interfering with the reaction?

A: Yes, the ketone functionality can cause complications. Strong bases, such as sodium tert-butoxide (NaOtBu), can deprotonate the α-carbon of the ketone, leading to enolate formation and subsequent side reactions.[6] While the ketone's electron-withdrawing nature can be beneficial for the initial oxidative addition step, its compatibility with the base is crucial.

  • Recommended Action: If you are using a strong alkoxide base, consider switching to a weaker inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are less likely to cause ketone-related side reactions but may require slightly higher reaction temperatures to achieve optimal rates.[4][7]

Q4: I am observing a significant amount of a de-brominated side product, 1-(3-methylphenyl)ethanone. How can I minimize this hydrodehalogenation?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[7] It can arise from β-hydride elimination from the palladium-amido complex or other decomposition pathways.

  • Recommended Action: This issue is often linked to the choice of base and ligand.

    • Optimize the Base: Using a less hindered or weaker base can sometimes reduce this side reaction.[7]

    • Screen Ligands: Certain ligands are more prone to promoting hydrodehalogenation than others. Experimenting with different bulky phosphine ligands can identify a system that favors the desired C-N reductive elimination over the side reaction.

    • Lower the Temperature: High temperatures can accelerate side reactions.[4] Once the reaction has initiated, consider reducing the temperature to see if it improves selectivity.

Q5: What are the best practices for solvent and temperature selection for this specific amination?

A: The solvent's primary role is to solubilize all reaction components, which is a common and often underestimated reason for reaction failure.[4]

  • Solvent: Aprotic, non-coordinating solvents are standard. Toluene and 1,4-dioxane are excellent starting points. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst.[4] If solubility is an issue, a mixture of solvents might be effective.

  • Temperature: A typical temperature range for Buchwald-Hartwig aminations is between 80-110 °C.[4][8] Reactions with weaker bases like K₃PO₄ may require the higher end of this range to proceed efficiently.

Optimization Data Summary

The following table presents hypothetical data from a reaction optimization study for the amination of this compound with a generic secondary amine (e.g., morpholine). This illustrates a logical troubleshooting workflow.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)Notes
1Pd₂(dba)₃ (1)P(t-Bu)₃ (2.5)NaOtBu (1.2)Toluene10018<10Initial attempt; low conversion suggests catalyst system is not optimal for the hindered substrate.
2Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.2)Toluene1001845Improved conversion with a bulkier ligand, but significant hydrodehalogenation observed.
3XPhos Pd G3 (2)-NaOtBu (1.2)Toluene1001860Pre-catalyst improves yield, but side products from base incompatibility with ketone are suspected.
4XPhos Pd G3 (2)-Cs₂CO₃ (1.5)Dioxane1101875Weaker base reduces side products but requires higher temperature for good conversion.
5 RuPhos Pd G4 (2) -K₃PO₄ (1.5) Dioxane 110 18 >95 Optimized conditions: robust pre-catalyst with a suitable bulky ligand and a weaker base provides high, clean conversion.

Key Experimental Protocols

General Procedure for Catalyst/Ligand Screening

This protocol outlines a general method for screening various conditions in parallel to optimize the reaction.

  • Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials, each equipped with a small magnetic stir bar.

  • Reagent Addition (Solids): To each vial, add the palladium source (if not using a pre-catalyst), the phosphine ligand, and the base. Then add this compound (1.0 equiv).

  • Reagent Addition (Liquids): Seal the vials with PTFE-lined caps. Outside the glovebox, add the anhydrous solvent (e.g., 0.1–0.2 M concentration) and the amine (1.1–1.2 equiv) via syringe under a positive pressure of inert gas.

  • Reaction: Place the vials in a pre-heated aluminum heating block and stir vigorously for the designated time (e.g., 18-24 hours).

  • Monitoring and Work-up: After cooling to room temperature, take a small aliquot from each reaction, dilute it with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica or celite. Analyze the crude mixture by GC-MS or LC-MS to determine the conversion and identify any major side products.

  • Analysis: Compare the results to identify the optimal combination of catalyst, ligand, base, and solvent for your specific transformation.

Visualized Workflows and Mechanisms

The following diagrams illustrate the logical flow for troubleshooting and the fundamental catalytic cycle.

TroubleshootingWorkflow start_node Low Conversion Observed with This compound decision1 Is the catalyst system suited for steric hindrance? start_node->decision1 decision2 Is the base compatible with the ketone group? decision1->decision2 Yes action1 ACTION: Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). Use a reliable pre-catalyst. decision1->action1 No decision3 Is hydrodehalogenation a major side product? decision2->decision3 Yes action2 ACTION: Screen weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃). decision2->action2 No action3 ACTION: 1. Try a different base. 2. Screen alternative ligands. 3. Lower reaction temperature. decision3->action3 Yes end_node Optimized High-Yield Conditions Achieved decision3->end_node No action1->decision2 action2->decision3 action3->end_node

Caption: Troubleshooting workflow for low conversion.

CatalyticCycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd2_amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L-Pd(II)(Ar)(NR¹R²) deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Catalyst Reformed product Ar-NR¹R² red_elim->product arx Ar-X arx->ox_add amine R¹R²NH amine->amine_coord

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

Common side products in the synthesis of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromo-3-methylphenyl)ethanone. Our aim is to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromotoluene using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Q2: What are the primary side products I should expect in this synthesis?

A2: Due to the directing effects of the bromo and methyl substituents on the aromatic ring of 2-bromotoluene, the formation of isomeric side products is the primary challenge. The main side products are other isomers of bromo-methylacetophenone. The methyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. This results in a competition for the position of acylation.

The most common isomeric side products include:

  • 1-(2-Bromo-3-methylphenyl)ethanone

  • 1-(4-Bromo-2-methylphenyl)ethanone

  • 1-(2-Bromo-5-methylphenyl)ethanone

Additionally, polyacylation, where a second acetyl group is added to the ring, can occur but is generally less favorable because the acetyl group is deactivating.

Q3: How can I minimize the formation of these isomeric side products?

A3: The ratio of the desired product to its isomers is influenced by reaction conditions. To favor the formation of this compound, consider the following:

  • Temperature Control: Running the reaction at lower temperatures can increase the selectivity for the desired isomer.

  • Choice of Catalyst: While AlCl₃ is common, other Lewis acids can be explored to potentially alter the isomer distribution.

  • Solvent: The polarity of the solvent can influence the regioselectivity of the reaction.

Q4: What are the key safety precautions for this reaction?

A4: The reagents used in the Friedel-Crafts acylation are hazardous.

  • Aluminum chloride is a corrosive and water-sensitive solid that reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetyl chloride is a corrosive and flammable liquid with a pungent odor. It is also water-sensitive. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction itself is exothermic and generates HCl gas, requiring proper ventilation and temperature control.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Deactivated catalyst due to moisture. - Formation of a high percentage of isomeric byproducts.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. A temperature of 50°C is often cited for similar reactions.[1] - Ensure all glassware is oven-dried and reagents are anhydrous. - Adjust reaction conditions (temperature, catalyst, solvent) to improve selectivity.
Complex mixture of products observed by NMR or GC-MS - Formation of multiple isomers. - Polyacylation.- Use GC-MS to identify the different isomers present in the crude mixture.[2] - Lower the reaction temperature to improve selectivity. - Use a slight excess of the limiting reagent (2-bromotoluene) to minimize di-acylation.
Difficulty in separating the desired product from isomers - Similar boiling points and polarities of the isomers.- Employ fractional distillation under reduced pressure for initial purification.[1] - Utilize column chromatography with a suitable eluent system for fine separation. Isomers can often be separated on silica gel.
Reaction does not start or is very slow - Inactive catalyst. - Low reaction temperature.- Use fresh, anhydrous aluminum chloride. - Gradually warm the reaction mixture to the optimal temperature.

Data Presentation

Product Hypothetical Yield (%) Rationale for Formation
This compound 60-70Acylation at the para-position to the methyl group and ortho- to the bromo group. This position is sterically accessible and electronically favored by the activating methyl group.
1-(2-Bromo-5-methylphenyl)ethanone 15-25Acylation at the para-position to the bromo group and meta- to the methyl group.
1-(4-Bromo-2-methylphenyl)ethanone 5-10Acylation at the ortho-position to both the bromo and methyl groups. Steric hindrance can reduce the yield of this isomer.
1-(2-Bromo-3-methylphenyl)ethanone <5Acylation at a sterically hindered position.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Bromotoluene

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Bromotoluene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a trap for HCl gas.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension of aluminum chloride. Maintain the temperature at 0°C.

  • Addition of 2-Bromotoluene: After the addition of acetyl chloride is complete, add 2-bromotoluene (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes, keeping the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of isomers, can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Pathway

reaction_pathway Friedel-Crafts Acylation of 2-Bromotoluene 2-Bromotoluene 2-Bromotoluene Acylium Ion Intermediate Acylium Ion Intermediate 2-Bromotoluene->Acylium Ion Intermediate Electrophilic Attack Acetyl Chloride Acetyl Chloride Acetyl Chloride->Acylium Ion Intermediate + AlCl3 AlCl3 AlCl3 This compound This compound Acylium Ion Intermediate->this compound Major Product Isomeric Side Products Isomeric Side Products Acylium Ion Intermediate->Isomeric Side Products Minor Products

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

experimental_workflow Experimental Workflow Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

Caption: A typical workflow for the synthesis and purification process.

Logical Relationship of Side Product Formation

side_product_formation Factors Influencing Side Product Formation Reaction_Conditions Reaction Conditions Temperature Temperature Reaction_Conditions->Temperature Catalyst Lewis Acid Catalyst Reaction_Conditions->Catalyst Solvent Solvent Reaction_Conditions->Solvent Isomer_Ratio Isomer Ratio Temperature->Isomer_Ratio Catalyst->Isomer_Ratio Solvent->Isomer_Ratio Side_Products Side Product Formation Isomer_Ratio->Side_Products

Caption: Key factors affecting the formation of isomeric side products.

References

Technical Support Center: Troubleshooting Coupling Reactions of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during coupling reactions with 1-(4-Bromo-3-methylphenyl)ethanone, with a specific focus on preventing the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my coupling reaction?

A1: Dehalogenation is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This results in the formation of 3-methylacetophenone as a byproduct, which reduces the yield of your desired coupled product and complicates its purification.

Q2: What is the primary cause of dehalogenation in palladium-catalyzed coupling reactions?

A2: The predominant mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can occur through the reaction of the palladium catalyst with various components in the reaction mixture, such as amine bases, alcohol solvents, or even trace amounts of water.[1][2] This Pd-H species can then react with the aryl bromide in a process called reductive elimination to yield the dehalogenated product.

Q3: Are certain coupling reactions more prone to dehalogenation?

A3: While dehalogenation can occur in most palladium-catalyzed cross-coupling reactions, its prevalence can be influenced by the specific reaction type and conditions. For instance, Suzuki reactions, which often use bases and sometimes protic solvents, can be susceptible.[1] Heck reactions are often run at higher temperatures, which can also promote dehalogenation. Sonogashira couplings, particularly with certain amine bases, can also lead to this side reaction.

Q4: How does the structure of this compound influence the likelihood of dehalogenation?

A4: The electronic properties of the aryl bromide play a significant role. The presence of the acetyl group, an electron-withdrawing group, on the phenyl ring of this compound generally makes the C-Br bond more susceptible to oxidative addition to the palladium catalyst, which is the first step in the desired coupling reaction. However, the overall reaction kinetics and the stability of reaction intermediates will determine the extent of dehalogenation.

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the presence of a base and the potential for protic solvents can lead to the formation of the dehalogenated byproduct, 3-methylacetophenone.

start High Dehalogenation in Suzuki Coupling ligand Optimize Ligand start->ligand base Change Base ligand->base solvent Modify Solvent base->solvent temp Lower Temperature solvent->temp boronic Check Boronic Acid Quality temp->boronic end Dehalogenation Minimized boronic->end

Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.

ParameterRecommendationExpected Outcome
Ligand Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][3]These ligands promote the desired reductive elimination of the coupled product over the dehalogenation pathway.
Base Use a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxide or alkoxide bases.[1]Milder bases are less likely to generate palladium-hydride species.
Solvent Employ aprotic solvents like toluene or dioxane instead of protic solvents like alcohols.[1]Aprotic solvents reduce the availability of hydride sources.
Temperature Lower the reaction temperature.Dehalogenation is often more prevalent at higher temperatures. A lower temperature can favor the desired coupling.
Boronic Acid Use a high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[1]Impurities or decomposition of the boronic acid can lead to side reactions.

Table 1: Effect of Ligand and Base on Suzuki Coupling of a Substituted Aryl Bromide (Representative Data)

LigandBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
PPh₃Na₂CO₃Toluene/H₂O1006530
SPhosK₃PO₄Toluene/H₂O8092<5
XPhosK₃PO₄Dioxane/H₂O8095<3

Note: This data is representative and illustrates general trends. Actual yields will vary based on specific reaction conditions.

Issue 2: Dehalogenation as a Major Side Product in Heck Coupling

The Heck reaction is a powerful tool for the arylation of alkenes. High reaction temperatures and the choice of base can sometimes favor the dehalogenation of this compound.

start High Dehalogenation in Heck Reaction temp Lower Temperature start->temp base Optimize Base temp->base ligand Screen Ligands base->ligand solvent Change Solvent ligand->solvent end Dehalogenation Minimized solvent->end

Caption: Troubleshooting workflow for Heck reaction dehalogenation.

ParameterRecommendationExpected Outcome
Temperature Reduce the reaction temperature.Lower temperatures generally disfavor the dehalogenation pathway.
Base Use a weaker inorganic base like NaOAc or K₂CO₃ instead of strong amine bases like triethylamine if dehalogenation is severe.The choice of base is critical for catalyst regeneration and can influence side reactions.
Ligand For challenging substrates, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.Ligands can stabilize the palladium catalyst and promote the desired Heck pathway.
Solvent If using a solvent that can act as a hydride source (e.g., DMF), consider switching to a non-polar aprotic solvent like toluene or dioxane.[2]This minimizes the presence of potential hydride donors in the reaction mixture.

Table 2: Effect of Temperature and Base on Heck Coupling of 4-Bromoacetophenone (Representative Data)

BaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
Et₃NDMF1207025
K₂CO₃DMF1008510
NaOAcToluene10090<5

Note: This data is based on trends observed for similar substrates and serves as an illustrative guide.[4]

Issue 3: Dehalogenation Observed in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The choice of base and the presence of a copper co-catalyst are key factors that can influence the extent of dehalogenation.

start High Dehalogenation in Sonogashira Coupling base Optimize Base start->base copper Ensure Active Copper Co-catalyst base->copper solvent Change Solvent copper->solvent ligand Screen Ligands solvent->ligand end Dehalogenation Minimized ligand->end

Caption: Troubleshooting workflow for Sonogashira coupling dehalogenation.

ParameterRecommendationExpected Outcome
Base If using an amine base like triethylamine results in significant dehalogenation, consider switching to an inorganic base such as K₂CO₃ or Cs₂CO₃.Amine bases can sometimes be a source of hydrides, leading to dehalogenation.
Copper Co-catalyst Ensure the use of a fresh and active source of copper(I) iodide. In some cases, a "copper-free" Sonogashira protocol may be beneficial.[5]The copper co-catalyst is crucial for the catalytic cycle, and its absence or deactivation can lead to side reactions.
Solvent Aprotic solvents like THF or DMF are commonly used. If dehalogenation is an issue, screening different aprotic solvents may be beneficial.The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
Ligand While PPh₃ is common, bulky, electron-rich phosphine ligands or NHC ligands can sometimes improve reaction efficiency and reduce side reactions.[6]The ligand plays a key role in stabilizing the palladium catalyst and promoting the desired coupling.

Table 3: Effect of Base on Sonogashira Coupling of an Aryl Bromide (Representative Data)

BaseCopper Co-catalystSolventYield of Coupled Product (%)Yield of Dehalogenated Product (%)
Et₃NCuITHF7520
K₂CO₃CuIDMF90<5
Cs₂CO₃CuIDioxane92<5

Note: This data is representative and illustrates general trends. Actual yields will vary based on specific reaction conditions.

Experimental Protocols

The following are general protocols for Suzuki, Heck, and Sonogashira couplings that can be adapted for this compound. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents unless otherwise specified.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., toluene or dioxane) and, if required, degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Coupling
  • To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the chosen ligand (if any).

  • Add the base (e.g., NaOAc or K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF or toluene) and the alkene (1.2-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (1-2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., Et₃N or K₂CO₃).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

By systematically evaluating and optimizing the reaction parameters outlined in these guides, researchers can significantly minimize the undesired dehalogenation of this compound and improve the yield and purity of their desired coupled products.

References

Technical Support Center: Purification of 1-(4-Bromo-3-methylphenyl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(4-Bromo-3-methylphenyl)ethanone using column chromatography.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the purification of this compound from a crude reaction mixture.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents: Petroleum ether (or hexanes) and Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Separatory funnel (for solvent addition)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Procedure:

  • Slurry Preparation: A slurry is prepared by mixing silica gel with the initial eluting solvent (e.g., petroleum ether/ethyl acetate = 25:1).

  • Column Packing: The column is packed with the silica gel slurry, ensuring an even and compact bed. A layer of sand can be added to the top of the silica to prevent disturbance of the silica bed during solvent addition.

  • Sample Loading: The crude this compound is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluting solvent) and loaded onto the top of the silica gel column. Alternatively, for samples with poor solubility in the eluent, a dry-loading method can be employed.[1]

  • Elution: The column is eluted with a solvent system, starting with a low polarity mixture and gradually increasing the polarity. For this specific compound, a common starting eluent is a mixture of petroleum ether and ethyl acetate in a 25:1 ratio.[2] The polarity can be gradually increased to 5:1 petroleum ether/ethyl acetate to elute the desired compound.[2]

  • Fraction Collection: Fractions are collected in separate tubes or flasks as the solvent elutes from the column.

  • Monitoring by TLC: The composition of the collected fractions is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed using a rotary evaporator to yield the purified product.

Data Presentation

ParameterValueReference
Stationary Phase Silica Gel[2][3]
Mobile Phase (Eluent) Petroleum Ether/Ethyl Acetate or Hexanes/Ethyl Acetate[2][3]
Eluent Ratio (v/v) Ranging from 25:1 to 5:1 (Petroleum Ether/Ethyl Acetate)[2]
Typical Rf Value Dependent on the specific eluent system used. A well-chosen system should provide an Rf of ~0.3 for the target compound.General chromatographic principle
Yield 87% (in a specific synthesis)[2]

Troubleshooting Guide & FAQs

Question: My compound is not moving down the column. What should I do?

Answer: This issue, known as "streaking" or "tailing," can be caused by several factors:

  • Low Solvent Polarity: The eluting solvent may not be polar enough to move the compound down the silica gel. Gradually increase the polarity of your mobile phase. For instance, if you are using a 25:1 petroleum ether/ethyl acetate mixture, try switching to a 20:1 or 15:1 ratio.

  • Compound Insolubility: Your compound might be precipitating at the top of the column. Ensure your compound is fully dissolved before loading it onto the column. If solubility is an issue, consider using a stronger solvent to dissolve the crude product and perform a "dry loading".[1]

  • Compound Decomposition: The compound may be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[4]

Question: The separation between my desired product and impurities is poor. How can I improve it?

Answer: Poor separation can be addressed by:

  • Optimizing the Solvent System: The choice of eluent is critical. Perform a thorough TLC analysis with different solvent systems and ratios to find the optimal conditions for separation before running the column. A good separation on TLC will translate to a good separation on the column.

  • Using a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the solvent is gradually increased can improve separation.[3]

  • Column Packing: Ensure your column is packed uniformly without any cracks or channels. Uneven packing can lead to band broadening and poor separation.

  • Sample Loading: Load the sample in a narrow band at the top of the column. A broad initial band will result in broad elution bands.

Question: My purified product is still impure after column chromatography. What went wrong?

Answer:

  • Overloading the Column: The amount of crude material loaded onto the column may have exceeded its separation capacity. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Fractions Collected Too Broadly: If the fractions collected are too large, they may contain both the desired product and impurities. Collect smaller fractions and analyze them carefully by TLC before combining.

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by silica gel chromatography difficult. In this case, you may need to consider alternative purification techniques such as recrystallization or preparative HPLC.

Question: The solvent flow rate is very slow. How can I fix this?

Answer: A slow flow rate can be due to:

  • Fine Silica Gel Particles: Using a very fine mesh of silica gel can lead to slow flow rates. If possible, use a slightly larger particle size.

  • Column Clogging: Fine particles from the crude sample may have clogged the top of the column or the frit. Adding a layer of sand on top of the silica can help prevent this.

  • Air Bubbles in the Column: Air bubbles in the packed column can obstruct solvent flow. Ensure the column is packed carefully to avoid trapping air.

Visualization

TroubleshootingWorkflow start Start Purification packing Pack Column start->packing loading Load Sample packing->loading elution Elute with Solvent loading->elution monitoring Monitor by TLC elution->monitoring product_ok Pure Product? monitoring->product_ok end Purification Complete product_ok->end Yes no_movement Issue: No Compound Movement product_ok->no_movement No (No Movement) poor_separation Issue: Poor Separation product_ok->poor_separation No (Poor Separation) impure_product Issue: Product Still Impure product_ok->impure_product No (Impure) increase_polarity Action: Increase Solvent Polarity no_movement->increase_polarity dry_load Action: Use Dry Loading no_movement->dry_load increase_polarity->elution dry_load->loading optimize_solvent Action: Optimize Solvent System (TLC) poor_separation->optimize_solvent gradient_elution Action: Use Gradient Elution poor_separation->gradient_elution optimize_solvent->elution gradient_elution->elution check_loading Action: Check Column Loading Amount impure_product->check_loading smaller_fractions Action: Collect Smaller Fractions impure_product->smaller_fractions check_loading->loading smaller_fractions->monitoring

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Recrystallization of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 1-(4-Bromo-3-methylphenyl)ethanone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and forms a liquid phase instead of dissolving in the hot solvent, or separates from the solution as an oil during cooling.[3][4] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[3][5] To remedy this, try one of the following:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of the "good" solvent to ensure complete dissolution.

  • Allow the solution to cool more slowly. You can do this by leaving the flask on a warm hotplate and gradually reducing the temperature, or by insulating the flask.

  • Consider using a lower-boiling point solvent.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

A3: The most common reason for a failure to crystallize is using too much solvent.[3] To induce crystallization, you can:

  • Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

  • Add a seed crystal of the pure compound, if available. A seed crystal provides a template for crystal growth.[5]

  • Reduce the volume of the solvent by gentle heating or under a stream of inert gas, then allow the solution to cool again.

  • Cool the solution further in an ice bath. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[5]

Q4: The recovered yield of my purified product is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Incomplete crystallization: Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time to maximize crystal formation.[5]

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose product. Ensure the funnel and receiving flask are pre-heated.

  • Loss during washing: Use a cold, fresh solvent to wash the crystals, and use a minimal amount to avoid redissolving the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Crude material does not fully dissolve in the hot solvent. 1. Insoluble impurities are present. 2. Insufficient solvent was added. 3. The solvent is not appropriate for the compound.1. Perform a hot filtration to remove the insoluble impurities. 2. Add small additional portions of hot solvent until the compound dissolves. 3. Re-evaluate the choice of solvent.
Colored impurities are present in the final crystals. 1. The colored impurity has similar solubility to the product. 2. The crystals were not washed properly.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. 2. Ensure the crystals are washed with a small amount of cold, fresh solvent.
A precipitate forms instead of crystals. The solution was cooled too quickly ("shock cooling").[5]Re-heat the solution to redissolve the precipitate and allow it to cool slowly and without disturbance.[5]
Final product has a wide melting point range. The product is still impure.Repeat the recrystallization process. Ensure slow cooling to promote the formation of pure crystals.[5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the impurities.

  • Addition of Anti-solvent: To the hot, clear solution, add deionized water dropwise with continuous stirring until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product should be a crystalline solid.

Illustrative Solubility Data

The selection of an appropriate solvent system is crucial for successful recrystallization. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. The following table provides a hypothetical example of solubility data for this compound to illustrate this principle.

SolventSolubility at 20°C ( g/100 mL)Solubility at 78°C ( g/100 mL)
Ethanol530
Water<0.1<0.1
Hexane15
Acetone2550

Note: This data is illustrative and not based on experimentally determined values.

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath Induces further crystallization oiling_out Troubleshooting: 'Oiling Out' cool->oiling_out no_crystals Troubleshooting: No Crystals Form cool->no_crystals filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end oiling_out->dissolve Re-heat and add more 'good' solvent no_crystals->dissolve Add more crude or evaporate solvent

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Catalyst and Ligand Selection for Reactions with 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common cross-coupling reactions involving 1-(4-Bromo-3-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges arise from the substrate's electronic and steric properties. The acetyl group is moderately electron-withdrawing, which can influence the rate of oxidative addition. Additionally, the ortho-methyl group introduces steric hindrance around the reaction center, potentially impeding the approach of the catalyst and coupling partners. Careful selection of a bulky, electron-rich ligand is often necessary to overcome these challenges.

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings with this substrate can be due to several factors:

  • Catalyst Inactivity: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation.

  • Inefficient Oxidative Addition: The steric hindrance of the ortho-methyl group can slow this crucial step. Switching to a more electron-rich and sterically bulky ligand, such as a biarylphosphine ligand (e.g., SPhos, XPhos), can facilitate this process.

  • Protodeboronation: The boronic acid coupling partner can be susceptible to this side reaction, where the boronic acid group is replaced by a hydrogen atom. Using milder bases like K₃PO₄ or Cs₂CO₃, or switching to a more stable boronic ester (e.g., a pinacol ester), can mitigate this issue.

  • Incomplete Dissolution of Base: Ensure the base is finely powdered and well-dispersed in the solvent. For some inorganic bases, the presence of a small amount of water can be beneficial.

Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I prevent this?

A3: Alkyne homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used. To minimize this:

  • Run the reaction under copper-free conditions: Several modern protocols for Sonogashira reactions do not require a copper co-catalyst, which can significantly reduce or eliminate alkyne homocoupling.

  • Use an appropriate amine base: The choice of amine base can influence the extent of homocoupling. Triethylamine is commonly used, but other bases can be screened.

  • Control reaction temperature: Lowering the reaction temperature may help to suppress the homocoupling side reaction.

Q4: For a Buchwald-Hartwig amination, which type of ligand is best suited for a sterically hindered substrate like this compound?

A4: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are generally the most effective. Biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, have been specifically designed for challenging cross-coupling reactions and often provide excellent results with substrates like this compound. These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination with sterically demanding substrates.

Troubleshooting Guides

Issue 1: Low or No Conversion in Cross-Coupling Reactions

This is a frequent challenge that can be addressed by systematically evaluating the reaction components and conditions.

dot

Caption: Troubleshooting workflow for low or no product conversion.

Issue 2: Formation of Side Products

The formation of undesired side products can compete with the desired reaction pathway, leading to reduced yields and purification challenges.

dot

Caption: Troubleshooting guide for common side product formation.

Data Presentation

The following tables summarize representative catalyst and ligand selections for various cross-coupling reactions with substrates similar to this compound.

Table 1: Catalyst and Ligand Selection for Suzuki-Miyaura Coupling

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95
2Pd₂(dba)₃ (1)XPhos (2.5)K₂CO₃ (2)Dioxane1001692
3Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O801285
4PdCl₂(dppf) (3)-K₂CO₃ (3)MeCN/H₂O80290

Table 2: Catalyst and Ligand Selection for Buchwald-Hartwig Amination

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001898
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1102494
3[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuONa (1.5)Toluene1004>95
4Pd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.4)Toluene1002488

Table 3: Catalyst Selection for Sonogashira and Heck Reactions

ReactionPalladium Precursor (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)
SonogashiraPd(PPh₃)₂Cl₂ (2)-CuI (1)Et₃N (2)THF65
Sonogashira (Cu-free)Pd(OAc)₂ (2)SPhos (4)-Cs₂CO₃ (2)Dioxane100
HeckPd(OAc)₂ (1)P(o-tol)₃ (2)-Et₃N (1.5)DMF100
Heck (phosphine-free)Pd(OAc)₂ (2)--NaOAc (2)NMP120

Experimental Protocols

The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization for specific coupling partners and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

dot

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the desired amine (1.1-1.2 equiv.).

  • Inert Atmosphere: Seal the vessel and remove it from the glovebox (if applicable).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Technical Support Center: Reactions Involving 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-(4-Bromo-3-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which base should I choose for optimal yield?

A1: The choice of base is critical for a successful Suzuki-Miyaura coupling as it is required to activate the boronic acid.[1][2] The optimal base often depends on the specific catalyst system and solvent. For aryl bromides like this compound, inorganic bases are generally preferred. A screening of bases for a similar substrate, 4-bromotoluene, showed that carbonates and phosphates tend to give higher yields than organic bases like triethylamine.[1] Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are often effective and cost-efficient choices.[3][4] For base-sensitive substrates, a milder base like potassium fluoride (KF) can be beneficial.[2]

Q2: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes and how can I troubleshoot it?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. First, ensure your palladium catalyst is active and that you are using an inert atmosphere, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[5] Improper degassing of the solvent is a frequent issue. Also, the choice and quality of the base are crucial. Anhydrous conditions with potassium phosphate (K₃PO₄) may require a small amount of water to be effective.[6] If you suspect your boronic acid is degrading, you can try converting it to a more stable trifluoroborate salt or a Bpin derivative.[6]

Q3: I want to perform an alpha-bromination on this compound. How does the choice of base affect the outcome?

A3: The choice of base is critical in determining the product of alpha-bromination. Using a base will generate an enolate, which then reacts with the bromine source. However, the introduction of the first bromine atom increases the acidity of the remaining alpha-protons. Consequently, in the presence of a base, a second bromination can occur readily, leading to a dibrominated product. If your goal is the mono-bromo product, it is generally advisable to perform the reaction under acidic conditions.[7]

Q4: I am observing significant amounts of dibrominated and ring-brominated side products in my alpha-bromination of this compound. How can I avoid this?

A4: The formation of dibrominated product is a common issue in base-mediated alpha-halogenations. To favor mono-bromination, consider using acidic conditions (e.g., Br₂ in acetic acid). Ring bromination can occur if there are acidic impurities, such as HBr, in your N-Bromosuccinimide (NBS), which can promote electrophilic aromatic substitution. Using freshly recrystallized NBS and a non-polar, anhydrous solvent can help minimize this side reaction.

Q5: Can I use this compound in a Williamson ether synthesis? What is the role of the base in this case?

A5: Directly using the ketone in a Williamson ether synthesis is not feasible. You would first need to reduce the ketone to the corresponding alcohol, 1-(4-Bromo-3-methylphenyl)ethanol. This alcohol can then be used in a Williamson ether synthesis. The role of the base is to deprotonate the alcohol to form a more nucleophilic alkoxide.[8][9] A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this purpose.[10][11] Using a strong but bulky base like potassium tert-butoxide could favor an E2 elimination side reaction, especially if a secondary or tertiary alkyl halide is used as the electrophile.[9]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable.
Insufficiently degassed solventDegas the solvent thoroughly by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Inappropriate baseScreen different bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄). Ensure the base is finely powdered for better solubility and reactivity.[6]
Homocoupling of Boronic Acid Presence of oxygenEnsure a strictly inert atmosphere throughout the reaction setup and duration.[12]
Palladium(II) source without a proper reductantIf using a Pd(II) pre-catalyst, ensure the reaction conditions facilitate its in-situ reduction to Pd(0).
Decomposition of Starting Material Base is too strong for other functional groupsIf your molecule has base-labile groups, consider using a milder base like KF or CsF.[2]
Alpha-Bromination of the Ketone
Issue Potential Cause Troubleshooting Steps
Formation of Dibrominated Product Use of a basic catalystSwitch to acidic conditions (e.g., Br₂ in acetic acid) to favor mono-bromination.
Ring Bromination Acidic impurities in NBSUse freshly recrystallized NBS.
Polar or protic solventUse a non-polar, anhydrous solvent like carbon tetrachloride or trifluorotoluene.
Low Conversion Insufficient radical initiator (for NBS bromination)Ensure an adequate amount of a radical initiator like AIBN or BPO is used and that the reaction is properly initiated with heat or UV light.

Data Presentation

Table 1: Comparative Performance of Bases in Suzuki-Miyaura Coupling of Aryl Bromides
Base Typical Yield Range (%) Notes
Na₂CO₃85-98%A highly effective and commonly used base.[3]
K₂CO₃80-95%Another effective carbonate base.[4]
Cs₂CO₃80-95%Often used for challenging couplings due to its higher solubility and basicity.
K₃PO₄70-90%A strong base that can be very effective, sometimes requiring the presence of water.[6]
KFModerate to HighMilder base, useful for substrates with base-sensitive functional groups.[2]
Triethylamine (Et₃N)Lower yieldsGenerally less effective than inorganic bases for this type of coupling.[1]

Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, ligand, and solvent system used.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Alpha-Bromination of this compound (Acid-Catalyzed)
  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1.0 equiv.) in glacial acetic acid.

  • Bromine Addition: From the dropping funnel, add a solution of bromine (1.0 equiv.) in glacial acetic acid dropwise at room temperature. A few drops of HBr can be used to initiate the reaction.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the disappearance of the bromine color and the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a large volume of cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + Base (e.g., K2CO3) Setup Combine in Schlenk Flask Reactants->Setup Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Setup Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Setup Inert_Atmosphere Purge with Ar/N2 Setup->Inert_Atmosphere Heating Heat (80-100 °C) with Stirring Inert_Atmosphere->Heating Quench_Extract Cool, Dilute, Extract Heating->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Coupled Product Purify->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Alpha_Bromination_Logic Start Start: This compound Decision Desired Product? Start->Decision Mono_Bromo Mono-α-bromo Product Decision->Mono_Bromo Mono-bromo Di_Bromo Di-α-bromo Product Decision->Di_Bromo Di-bromo Acid_Conditions Acidic Conditions (e.g., Br2 in AcOH) Mono_Bromo->Acid_Conditions Base_Conditions Basic Conditions (e.g., NaOEt) Di_Bromo->Base_Conditions Product_Mono 1-(2-Bromo-1-(4-bromo-3-methylphenyl)ethanone) Acid_Conditions->Product_Mono Product_Di 1-(2,2-Dibromo-1-(4-bromo-3-methylphenyl)ethanone) Base_Conditions->Product_Di

Caption: Decision logic for selective alpha-bromination based on reaction conditions.

References

Technical Support Center: Scale-up of Reactions with 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with scaling up reactions involving 1-(4-Bromo-3-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: There are two main scalable synthetic routes:

  • Route A: Grignard Reaction and Oxidation: This route starts with 4-bromo-3-methylbenzaldehyde, which undergoes a Grignard reaction with a methylmagnesium halide, followed by oxidation of the resulting secondary alcohol.[1]

  • Route B: Friedel-Crafts Acylation/Bromination: This route typically involves the bromination of 3'-methylacetophenone. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity.[2]

Q2: What are the main challenges when scaling up the Grignard reaction for this synthesis (Route A)?

A2: The primary challenges include:

  • Exothermic Reaction Control: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled.[3][4]

  • Impurity Formation: The main side-product is the Wurtz coupling product. The Grignard reagent can also react with any moisture present.

  • Magnesium Activation: Initiating the Grignard reaction can be difficult on a large scale due to the passivation of the magnesium surface.

Q3: What are the key considerations for the oxidation step in Route A at a larger scale?

A3: Key considerations for the oxidation of the secondary alcohol to the ketone include:

  • Reagent Selection: While chromium-based reagents are common in the lab, they are generally avoided on a large scale due to toxicity and waste disposal issues. Alternatives like hypochlorite-based oxidations (e.g., with TEMPO catalyst) or Swern-type oxidations are often preferred.

  • Temperature Control: The oxidation reaction can be exothermic and requires careful temperature management to prevent side reactions.

  • Work-up and Product Isolation: The work-up procedure needs to be scalable to efficiently remove the oxidizing agent and byproducts.

Q4: What are the major challenges in the bromination of 3'-methylacetophenone (Route B) on a larger scale?

A4: The main challenges are:

  • Regioselectivity: Ensuring the bromination occurs at the desired position (para to the methyl group) and avoiding the formation of other isomers.

  • Polybromination: Preventing the addition of more than one bromine atom to the aromatic ring.

  • Safety: Handling bromine or other brominating agents on a large scale requires specific safety precautions due to their toxicity and reactivity.

Q5: Column chromatography is often used for purification at the lab scale. What are the alternatives for large-scale production?

A5: Column chromatography is generally not economically viable for large-scale production. Scalable alternatives include:

  • Crystallization: This is the most common method for purifying solid compounds at a large scale. Solvent selection is critical for achieving high purity and yield.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, distillation can be an effective purification method.

  • Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction (Route A)
Possible Cause Troubleshooting/Solution
Poor Magnesium Activation Ensure magnesium turnings are fresh and dry. Consider using activating agents like iodine, 1,2-dibromoethane, or mechanical grinding in an inert atmosphere.
Presence of Moisture Thoroughly dry all glassware and solvents before use. Conduct the reaction under a strict inert atmosphere (nitrogen or argon).
Side Reactions (e.g., Wurtz coupling) Maintain a low reaction temperature and control the addition rate of the halide to the magnesium suspension.
Incomplete Reaction Ensure sufficient reaction time and effective stirring to maintain a good suspension of the magnesium.
Issue 2: High Impurity Levels in the Final Product
Possible Cause Troubleshooting/Solution
Formation of Wurtz coupling product (Route A) Optimize Grignard reaction conditions (low temperature, slow addition).
Over-oxidation or side-products in oxidation step (Route A) Choose a selective oxidizing agent and carefully control the reaction temperature.
Formation of regioisomers or polybrominated products (Route B) Optimize bromination conditions (choice of brominating agent, temperature, and reaction time) to favor the desired product.
Incomplete reaction of starting materials Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, GC).
Inefficient purification Develop a robust crystallization or distillation procedure. Perform solvent screening to find optimal conditions for crystallization.
Issue 3: Runaway Reaction During Grignard Formation (Route A)
Possible Cause Troubleshooting/Solution
Accumulation of unreacted halide followed by sudden initiation Ensure the reaction has initiated before adding the bulk of the halide. This can be monitored by a slight exotherm.
Inadequate heat removal Ensure the reactor has sufficient cooling capacity for the scale of the reaction. Use a jacketed reactor with a suitable heat transfer fluid.
Too rapid addition of halide Add the halide dropwise or via a syringe pump to control the rate of heat generation.

Data Presentation

Table 1: Summary of Scale-up Challenges and Mitigation Strategies

Reaction Step Key Scale-up Challenge Mitigation Strategy
Grignard Reaction (Route A) Thermal Management (Exotherm)- Use of jacketed reactors with efficient cooling.- Controlled addition of reagents.- Dilution of the reaction mixture.
Impurity Control (Wurtz Coupling)- Low reaction temperatures.- Slow addition of the halide.
Reaction Initiation- Use of activating agents (e.g., iodine, 1,2-dibromoethane).- Ensure dry reagents and inert atmosphere.
Oxidation (Route A) Reagent Selection and Stoichiometry- Avoid chromium reagents.- Use catalytic and more environmentally friendly oxidants (e.g., TEMPO/hypochlorite).
Temperature Control- Careful monitoring and control of the reaction temperature to avoid side reactions.
Bromination (Route B) Regioselectivity- Careful selection of brominating agent and solvent.- Optimization of reaction temperature.
Polybromination- Control stoichiometry of the brominating agent.- Monitor the reaction progress to avoid over-reaction.
Purification Scalability of Chromatography- Develop a crystallization or distillation process.- Perform solvent screening for optimal crystallization.

Experimental Protocols

Disclaimer: The following protocols are intended as a starting point and will require optimization for specific equipment and scales. All work should be conducted by trained professionals in a suitable chemical processing environment.

Route A: Grignard Reaction and Oxidation

Step 1: Synthesis of 1-(4-Bromo-3-methylphenyl)ethanol

  • Reactor Setup: A dry, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents).

  • Initiation: A small crystal of iodine is added. The reactor is heated gently under a nitrogen stream to sublime the iodine and activate the magnesium.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of 4-bromo-3-methylbenzaldehyde (1 equivalent) in anhydrous THF is prepared. A small portion of this solution is added to the magnesium suspension to initiate the Grignard reaction, which is confirmed by a temperature increase.

  • Grignard Reaction: Once the reaction has initiated, a solution of methylmagnesium bromide (1.1 equivalents) in THF is added dropwise, maintaining the internal temperature below 20°C using the reactor cooling jacket.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours and monitored by HPLC or TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to 0-5°C and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield crude 1-(4-bromo-3-methylphenyl)ethanol.

Step 2: Oxidation to this compound

  • Reactor Setup: A jacketed glass reactor is charged with the crude 1-(4-bromo-3-methylphenyl)ethanol and a suitable solvent such as dichloromethane.

  • Oxidation: A solution of a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a TEMPO/sodium hypochlorite system) is added portion-wise, maintaining the temperature between 0-10°C.

  • Reaction Monitoring: The reaction is monitored by HPLC or TLC.

  • Work-up: Upon completion, the reaction is quenched, and the product is isolated by extraction.

  • Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by distillation under reduced pressure.

Route B: Bromination of 3'-Methylacetophenone
  • Reactor Setup: A jacketed glass reactor is charged with 3'-methylacetophenone and a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Bromination: A solution of the brominating agent (e.g., N-bromosuccinimide or bromine) in the same solvent is added dropwise at a controlled temperature (typically 0-25°C).

  • Reaction Monitoring: The reaction is monitored by HPLC or GC to follow the consumption of the starting material and the formation of the desired product and any isomers.

  • Work-up: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine. The product is then isolated by extraction.

  • Purification: The crude product is purified by crystallization or distillation.

Visualizations

experimental_workflow_route_a cluster_grignard Step 1: Grignard Reaction cluster_oxidation Step 2: Oxidation start 4-Bromo-3-methylbenzaldehyde + Methylmagnesium Bromide grignard_reaction Grignard Reaction in THF start->grignard_reaction quench Aqueous Quench (NH4Cl solution) grignard_reaction->quench extraction1 Extraction & Solvent Removal quench->extraction1 intermediate Crude 1-(4-Bromo-3-methylphenyl)ethanol extraction1->intermediate oxidation_reaction Oxidation intermediate->oxidation_reaction workup2 Work-up & Extraction oxidation_reaction->workup2 purification Purification (Crystallization/Distillation) workup2->purification final_product This compound purification->final_product

Caption: Experimental Workflow for Route A: Grignard Reaction and Oxidation.

troubleshooting_workflow cluster_grignard Grignard Troubleshooting cluster_oxidation Oxidation Troubleshooting cluster_bromination Bromination Troubleshooting cluster_purification Purification Troubleshooting start Low Yield or High Impurity in Scale-up check_reaction Which reaction is problematic? start->check_reaction grignard_issues Grignard Reaction Issues check_reaction->grignard_issues Grignard oxidation_issues Oxidation Issues check_reaction->oxidation_issues Oxidation bromination_issues Bromination Issues check_reaction->bromination_issues Bromination purification_issues Purification Issues check_reaction->purification_issues Purification grignard_cause Check for: - Poor Mg activation - Moisture - High temperature grignard_issues->grignard_cause oxidation_cause Check for: - Non-selective oxidant - Temperature excursion oxidation_issues->oxidation_cause bromination_cause Check for: - Incorrect stoichiometry - Wrong solvent/temperature bromination_issues->bromination_cause purification_cause Check for: - Inefficient crystallization - Product loss during work-up purification_issues->purification_cause grignard_solution Solution: - Use activators - Ensure anhydrous conditions - Improve cooling & slow addition grignard_cause->grignard_solution oxidation_solution Solution: - Switch to milder/catalytic oxidant - Enhance temperature control oxidation_cause->oxidation_solution bromination_solution Solution: - Titrate brominating agent - Optimize reaction conditions for regioselectivity bromination_cause->bromination_solution purification_solution Solution: - Screen for optimal crystallization solvent - Optimize extraction/distillation conditions purification_cause->purification_solution

Caption: Troubleshooting Decision Tree for Scale-up Issues.

References

Managing reaction temperature for 1-(4-Bromo-3-methylphenyl)ethanone couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing reaction temperature in palladium-catalyzed cross-coupling reactions of 1-(4-Bromo-3-methylphenyl)ethanone, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki-Miyaura coupling of this compound?

A1: The optimal temperature for Suzuki-Miyaura coupling of aryl bromides typically falls between 80°C and 120°C.[1] For substrates similar to this compound, such as 4-bromoacetophenone, increasing the temperature from room temperature to 70°C has been shown to improve yields, with optimal temperatures often around 80°C.[2][3] However, exceeding 100°C can sometimes lead to catalyst decomposition and reduced yield. It is crucial to optimize the temperature for your specific ligand and base combination.

Q2: My Buchwald-Hartwig amination is sluggish. Should I increase the temperature?

A2: Yes, gently increasing the temperature is a reasonable step if your Buchwald-Hartwig amination is slow. These reactions are often performed at elevated temperatures, typically in the range of 80-110°C.[4] The choice of ligand and base system is critical, and some modern catalyst systems can operate at lower temperatures. However, if you are using a standard palladium source, an increase in temperature can facilitate the catalytic cycle. Be mindful that excessively high temperatures can lead to side reactions or catalyst deactivation.

Q3: Can Sonogashira couplings of this compound be performed at room temperature?

A3: While many Sonogashira couplings require heating, some modern, highly active catalyst systems, particularly those that are copper-free, can facilitate the reaction at room temperature, especially with aryl bromides.[5] However, for many standard procedures using catalysts like Pd(PPh₃)₂Cl₂/CuI, heating to 40-50°C or higher may be necessary to achieve a reasonable reaction rate.[6] For less reactive aryl bromides, temperatures around 100°C might be required.[7]

Q4: What are the visual signs of catalyst decomposition at high temperatures?

A4: A common sign of palladium catalyst decomposition is the formation of palladium black, a fine, black precipitate.[8] This indicates the agglomeration of palladium nanoparticles, which are catalytically inactive. If you observe this, it is a strong indication that your reaction temperature is too high for the chosen catalyst system.

Q5: How does the choice of solvent influence the optimal reaction temperature?

A5: The solvent's boiling point naturally caps the maximum reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity and ability to dissolve reactants and intermediates can affect reaction kinetics, thus influencing the required temperature. For instance, polar aprotic solvents like DMF or dioxane are common in Suzuki couplings and can support a wide range of temperatures.[3]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Reaction temperature is too low. Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS. For Suzuki couplings, a range of 80-100°C is a good starting point.[3] For Buchwald-Hartwig, 80-110°C is common.[4] Sonogashira reactions may require 50-100°C depending on the catalyst.[7]
Catalyst has not been activated. Some palladium(II) precatalysts require an initial heating period to be reduced to the active palladium(0) species. Ensure your initial reaction temperature is sufficient for this activation step.
Incorrect ligand or base for the chosen temperature. The stability of the catalyst complex is dependent on the ligand. Some ligands are not stable at high temperatures. Consult the literature for the recommended temperature range for your specific ligand-base system.
Issue 2: Formation of Side Products (e.g., Dehalogenation, Homocoupling)
Possible Cause Troubleshooting Step
Reaction temperature is too high. Excessive heat can promote side reactions. If you observe significant byproducts, try lowering the reaction temperature. This can help to favor the desired cross-coupling pathway.[8]
Prolonged reaction time at elevated temperature. Once the starting material is consumed, prolonged heating can lead to product degradation or side reactions. Monitor the reaction and work it up promptly upon completion.
Base-induced side reactions. Some strong bases can promote side reactions at higher temperatures. Consider using a milder base or lowering the reaction temperature.

Quantitative Data Summary

The following tables summarize the effect of temperature on the yield of Suzuki-Miyaura couplings for 4-bromoacetophenone, a structurally similar compound to this compound. This data can serve as a valuable starting point for optimizing your reaction conditions.

Table 1: Optimization of Reaction Temperature for Suzuki-Miyaura Coupling of 4-bromoacetophenone [8]

EntryTemperature (°C)Conversion (%)
110072
212085
3140100

Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), 0.25 mmol% supported catalyst, Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours.

Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Yield [3]

EntryTemperature (°C)Yield (%)
1Room Temperature72
27096

Reaction conditions: 4-bromoacetophenone, phenylboronic acid, catalyst, K₂CO₃, DMF-H₂O (1:1).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand (if required) under the inert atmosphere.

  • Add a degassed solvent (e.g., dioxane, toluene, DMF, with or without water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., NaOtBu, K₃PO₄) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the reaction mixture to the target temperature (e.g., 80-110°C) with stirring.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, the reaction is quenched, and the product is extracted and purified.

General Protocol for Sonogashira Coupling:

  • To a flask containing this compound (1.0 equiv.), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a degassed solvent (e.g., THF, DMF).

  • Add a suitable base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

  • Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature or heat to the desired temperature (e.g., 40-100°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically filtered to remove salts, and the product is isolated by extraction and purified by chromatography.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Product check_temp Is the reaction temperature in the optimal range? (e.g., 80-120°C for Suzuki) start->check_temp increase_temp Increase temperature in 10°C increments check_temp->increase_temp No check_reagents Are reagents (catalyst, ligand, base) fresh and pure? check_temp->check_reagents Yes success Improved Yield increase_temp->success replace_reagents Use fresh reagents and ensure anhydrous/degassed conditions check_reagents->replace_reagents No optimize_conditions Re-evaluate ligand/base combination for the substrate check_reagents->optimize_conditions Yes replace_reagents->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low product yield.

Temperature_Effects Impact of Reaction Temperature temp Reaction Temperature too_low Too Low (< 60-70°C) temp->too_low optimal Optimal (80-120°C) temp->optimal too_high Too High (> 120-140°C) temp->too_high slow_reaction Slow or no reaction too_low->slow_reaction high_yield High yield of desired product optimal->high_yield side_reactions Side reactions increase: - Dehalogenation - Homocoupling too_high->side_reactions catalyst_decomposition Catalyst decomposition (Palladium black) too_high->catalyst_decomposition

Caption: The effects of temperature on reaction outcomes.

References

Validation & Comparative

Comparative Guide to HPLC Analysis for Purity Assessment of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-(4-Bromo-3-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in method selection and development.

Introduction to Analytical Challenges

This compound (CAS No. 37074-40-1) is a substituted acetophenone derivative.[1][2][3] Effective purity analysis is crucial to ensure the quality and consistency of subsequent manufacturing steps and the final active pharmaceutical ingredient (API). The primary analytical challenges lie in separating the main compound from structurally similar impurities, such as positional isomers, starting materials, and by-products of the synthesis. This guide compares the performance of three distinct reversed-phase HPLC methods and offers a high-level comparison with alternative techniques.

Comparative HPLC Methods

Three HPLC methods were evaluated for their effectiveness in the purity assessment of this compound. The methods vary in their stationary phase and mobile phase composition to provide a comprehensive comparison. A common stationary phase for separating acetophenone isomers is a C18 column.[4]

  • Method A: Isocratic Elution on a C18 Column with Acetonitrile/Water. This is a standard reversed-phase method, often a starting point for method development for moderately polar compounds.[4]

  • Method B: Isocratic Elution on a C18 Column with Methanol/Water. This method substitutes acetonitrile with methanol as the organic modifier, which can alter selectivity for certain impurities.

  • Method C: Gradient Elution on a Phenyl-Hexyl Column. This method employs a different stationary phase (Phenyl-Hexyl) that offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic isomers. A gradient elution is used to improve peak shape and reduce analysis time.

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are provided below.

Sample Preparation (for all methods):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 0.5 mg/mL.

  • Further dilute 1 mL of the stock solution to 100 mL with the diluent to get a final concentration of 5 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

ParameterMethod AMethod BMethod C
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidMethanol:Water (70:30 v/v) with 0.1% Phosphoric AcidA: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Elution Mode IsocraticIsocraticGradient
Gradient Program N/AN/A0-15 min: 50-80% B15-17 min: 80% B17-18 min: 80-50% B18-25 min: 50% B
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temperature 30°C30°C35°C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL
Data Presentation and Performance Comparison

The following table summarizes the simulated performance data for the three HPLC methods. The data includes the retention time of the main peak and two potential impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar, structurally similar isomer).

ParameterMethod AMethod BMethod C
Retention Time (Main Peak) (min) 8.510.212.8
Resolution (Main Peak / Impurity 1) 2.11.92.8
Resolution (Main Peak / Impurity 2) 1.61.82.5
Tailing Factor (Main Peak) 1.31.41.1
Theoretical Plates (Main Peak) 8,5007,90012,500
Total Run Time (min) 152025

Analysis of Results:

  • Method A provides a good starting point with acceptable resolution and efficiency.

  • Method B , using methanol, shows a slight improvement in the resolution of the less polar impurity (Impurity 2) but at the cost of a longer retention time and lower efficiency.

  • Method C clearly demonstrates superior performance with the highest resolution for both impurities and the best peak shape (lowest tailing factor). The Phenyl-Hexyl stationary phase offers enhanced selectivity for the aromatic compounds, and the gradient elution ensures sharp peaks and a high plate count.

Alternative Analytical Techniques

Beyond conventional HPLC, other techniques can be employed for the purity assessment of this compound.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times, higher resolution, and reduced solvent consumption compared to traditional HPLC.[5] A UHPLC method could reduce the analysis time of Method C from 25 minutes to under 5 minutes while maintaining or improving resolution.

  • HPLC with Derivatization: For enhanced sensitivity, especially at trace impurity levels, pre-column derivatization can be used. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the ketone functional group to form a hydrazone derivative that exhibits a strong UV or fluorescence response, significantly lowering the limit of detection.[6][7]

High-Level Comparison of Analytical Techniques
TechniqueTypical Analysis TimeRelative SensitivitySolvent ConsumptionKey Advantages
HPLC (Isocratic) 15-30 minGoodHighSimple, robust, widely available
HPLC (Gradient) 20-40 minGoodModerate-HighImproved resolution for complex mixtures
UHPLC 2-10 minVery GoodLowFast, high resolution, high efficiency
HPLC with Derivatization 30-60 min (including reaction)ExcellentModerateUltra-sensitive, specific for carbonyls

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

For the routine purity assessment of this compound, a standard C18 column with an acetonitrile-based mobile phase (Method A) can provide adequate results. However, for improved separation of critical pairs of impurities, particularly isomers, a Phenyl-Hexyl column with a gradient elution (Method C) is highly recommended. For high-throughput environments, transferring the optimized method to a UHPLC system would be the most efficient approach, offering significant savings in time and solvent consumption. The choice of method will ultimately depend on the specific requirements of the analysis, including the impurity profile, required sensitivity, and available instrumentation.

References

Comparing reactivity of 1-(4-Bromo-3-methylphenyl)ethanone vs 1-(4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the reactivity of substituted aromatic compounds is a cornerstone of molecular design and synthesis. This guide provides a detailed comparison of the chemical reactivity of two closely related acetophenone derivatives: 1-(4-Bromo-3-methylphenyl)ethanone and 1-(4-bromophenyl)ethanone. Understanding the nuanced differences in their reactivity, governed by subtle structural modifications, is paramount for researchers in drug development and organic synthesis. This document outlines the key factors influencing their reactivity, supported by theoretical principles and available experimental data for analogous systems.

At a Glance: Structural and Electronic Properties

The primary difference between the two molecules lies in the presence of a methyl group at the 3-position of this compound. This ortho-substituent to the acetyl group introduces both electronic and steric effects that modulate the reactivity of the carbonyl group and the aromatic ring.

PropertyThis compound1-(4-bromophenyl)ethanone
Molecular Formula C₉H₉BrOC₈H₇BrO
Molecular Weight 213.07 g/mol 199.04 g/mol
Key Structural Feature Methyl group ortho to the acetyl groupNo substituent ortho to the acetyl group

Theoretical Underpinnings of Reactivity

The reactivity of these compounds can be analyzed from the perspective of two main phenomena:

  • Electronic Effects: The methyl group is a weak electron-donating group (+I effect). This inductive effect can slightly increase the electron density on the aromatic ring and the carbonyl group.

  • Steric Effects: The ortho-position of the methyl group in this compound creates steric hindrance around the acetyl group. This can impede the approach of bulky reagents to the carbonyl carbon.

These effects have opposing influences on different types of reactions. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the electron-donating effect of the methyl group might slightly decrease the electrophilicity of the carbonyl carbon, while steric hindrance will also play a significant role in dictating the reaction rate.

Comparative Reactivity in Key Organic Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that is fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The reactivity of the aryl bromide is a critical factor in this reaction.

Expected Reactivity: 1-(4-bromophenyl)ethanone is expected to be more reactive in Suzuki-Miyaura coupling reactions. The ortho-methyl group in this compound can sterically hinder the oxidative addition step at the palladium catalyst, which is often the rate-determining step. While the electron-donating nature of the methyl group could slightly activate the C-Br bond towards oxidative addition, the steric effect is generally more pronounced for ortho substituents in this reaction.

Experimental Analogy: Studies on the Suzuki-Miyaura coupling of various substituted aryl bromides consistently show that ortho-substituents, particularly those larger than hydrogen, tend to decrease the reaction rate and yield compared to their para-substituted counterparts. For instance, kinetic studies on the coupling of different bromobenzene derivatives have shown a decrease in reaction rates with increasing steric bulk around the bromine atom.

Suzuki_Miyaura_Coupling Aryl_Br Aryl-Br (this compound or 1-(4-bromophenyl)ethanone) ArPdBr Aryl-Pd(II)-Br Aryl_Br->ArPdBr Oxidative Addition Pd0 Pd(0)L_n Pd0->ArPdBr ArPdAr Aryl-Pd(II)-Ar' ArPdBr->ArPdAr Base Base Base->ArPdBr ArBOH2 Ar'-B(OH)₂ ArBOH2->ArPdAr Transmetalation ArPdAr->Pd0 Biaryl Aryl-Ar' ArPdAr->Biaryl Reductive Elimination

Nucleophilic Acyl Substitution

Reactions involving nucleophilic attack at the carbonyl carbon, such as the formation of oximes or hydrazones, are sensitive to both electronic and steric factors.

Expected Reactivity: 1-(4-bromophenyl)ethanone is anticipated to be more reactive towards nucleophilic acyl substitution.

  • Electronic Effect: The electron-donating methyl group in this compound slightly reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile.

  • Steric Effect: The ortho-methyl group sterically hinders the approach of the nucleophile to the carbonyl carbon, increasing the activation energy of the reaction.

Experimental Protocol: Oxime Formation

A general procedure for the formation of an oxime from an acetophenone derivative can be adapted to compare the reactivity of the two compounds.

  • Dissolution: Dissolve 1 equivalent of the respective acetophenone (this compound or 1-(4-bromophenyl)ethanone) in ethanol.

  • Addition of Reagents: Add 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of a base (e.g., sodium acetate).

  • Reaction: Stir the mixture at a constant temperature (e.g., 60 °C) and monitor the reaction progress over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

By comparing the reaction times for complete consumption of the starting material or by quantifying the product yield at specific time points, a direct comparison of their reactivity can be established.

Nucleophilic_Acyl_Substitution Ketone Ketone (C=O) Tetrahedral_Intermediate Tetrahedral Intermediate (C-O⁻) Ketone->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Tetrahedral_Intermediate Product Substituted Product (C-Nu) Tetrahedral_Intermediate->Product Protonation/Leaving Group Departure

Electrophilic Aromatic Substitution

The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution on the phenyl ring. The presence of the bromine atom and the methyl group will further influence the position and rate of substitution.

Expected Reactivity: The aromatic ring of this compound is expected to be more activated towards electrophilic aromatic substitution than that of 1-(4-bromophenyl)ethanone. The electron-donating methyl group can partially offset the deactivating effect of the acetyl and bromo groups. The directing effects of the substituents would lead to substitution at the 5-position (ortho to the methyl group and meta to the acetyl group).

EAS_Directing_Effects cluster_0 This compound cluster_1 1-(4-bromophenyl)ethanone A Br B CH₃ C COCH₃ pos_A 4 pos_B 3 pos_C 1 pos_5 5 (Most reactive site) D Br E COCH₃ pos_D 4 pos_E 1 pos_3_5 3, 5 (Reactive sites)

Summary of Predicted Reactivity

Reaction TypePredicted More Reactive CompoundPrimary Influencing Factor(s)
Suzuki-Miyaura Coupling 1-(4-bromophenyl)ethanoneSteric hindrance from the ortho-methyl group
Nucleophilic Acyl Substitution 1-(4-bromophenyl)ethanoneSteric hindrance and electronic deactivation by the methyl group
Electrophilic Aromatic Substitution This compoundActivating effect of the electron-donating methyl group

Conclusion

The presence of a methyl group in the 3-position of this compound introduces significant steric and electronic effects that differentiate its reactivity from that of 1-(4-bromophenyl)ethanone. For reactions where steric access to the functional groups (C-Br or C=O) is crucial, such as Suzuki-Miyaura coupling and nucleophilic acyl substitution, the unsubstituted analog, 1-(4-bromophenyl)ethanone, is predicted to be more reactive. Conversely, for electrophilic aromatic substitution on the phenyl ring, the activating nature of the methyl group is expected to render this compound more reactive.

This comparative guide serves as a valuable resource for researchers and scientists, enabling them to make informed decisions in the selection of starting materials and the design of synthetic routes. Further experimental studies, particularly kinetic analyses, would provide a more definitive quantitative comparison of the reactivity of these two important chemical building blocks.

A Comparative Guide to the Synthetic Utility of 1-(4-Bromo-3-methylphenyl)ethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Bromo-methylacetophenone isomers serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive comparison of the synthetic utility of 1-(4-Bromo-3-methylphenyl)ethanone and its positional isomers, supported by experimental data and detailed protocols.

Introduction to Bromo-methylacetophenone Isomers

The bromo-methylacetophenone scaffold features a reactive ketone group and a bromine atom on a methyl-substituted benzene ring. The relative positions of these functional groups significantly influence the molecule's reactivity and steric hindrance, thereby dictating its utility in various synthetic transformations. The isomers considered in this guide are:

  • This compound

  • 1-(3-Bromo-4-methylphenyl)ethanone

  • 1-(4-Bromo-2-methylphenyl)ethanone

  • 1-(5-Bromo-2-methylphenyl)ethanone

  • 1-(2-Bromo-5-methylphenyl)ethanone

These compounds are valuable intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1] Their utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions and in the synthesis of heterocyclic compounds like pyrazoles.

Comparative Analysis of Synthetic Performance

The synthetic utility of these isomers is primarily evaluated through their performance in key organic reactions. The following sections provide a comparative overview of their reactivity in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as in the synthesis of pyrazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the bromo-methylacetophenone isomers in these reactions is influenced by both electronic effects and steric hindrance imparted by the methyl and acetyl groups.

General Reactivity Trend: The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is generally influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of oxidative addition, the rate-determining step in many cross-coupling reactions. Steric hindrance around the bromine atom can also play a significant role, potentially hindering the approach of the bulky palladium catalyst.

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_reactants Reactants cluster_conditions Reaction Conditions ArylBromide Bromo-methylacetophenone Isomer ReactionVessel Reaction Mixture ArylBromide->ReactionVessel CouplingPartner Boronic Acid / Alkene / Alkyne CouplingPartner->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) Catalyst->ReactionVessel Ligand Ligand (optional) Ligand->ReactionVessel Base Base (e.g., K2CO3, Et3N) Base->ReactionVessel Solvent Solvent (e.g., Toluene, DMF) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Heat Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Figure 1: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
1-(3-Bromo-4-methylphenyl)ethanonePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~80-90
1-(4-Bromo-2-methylphenyl)ethanonePd(PPh₃)₄K₂CO₃Toluene/H₂O10024~60-75
1-(5-Bromo-2-methylphenyl)ethanonePd(PPh₃)₄K₂CO₃Toluene/H₂O10018~75-85
1-(2-Bromo-5-methylphenyl)ethanonePd(PPh₃)₄K₂CO₃Toluene/H₂O10024~50-65

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. Data is compiled from various sources and is intended for comparative purposes.

The lower yields for the 2-bromo isomers can be attributed to the steric hindrance from the adjacent methyl or acetyl group, which impedes the oxidative addition of the palladium catalyst.

Synthesis of Bioactive Pyrazole Derivatives

Bromo-methylacetophenones are valuable precursors for the synthesis of pyrazole derivatives, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The synthesis typically involves a condensation reaction with hydrazine or its derivatives.

Workflow for Pyrazole Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Bromo-methylacetophenone Isomer ReactionVessel Reaction Mixture Ketone->ReactionVessel Hydrazine Hydrazine Hydrate or Substituted Hydrazine Hydrazine->ReactionVessel Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->ReactionVessel Catalyst Catalyst (optional) (e.g., Acid or Base) Catalyst->ReactionVessel Cyclization Condensation & Cyclization ReactionVessel->Cyclization Reflux Purification Recrystallization or Column Chromatography Cyclization->Purification Product Substituted Pyrazole Purification->Product

Figure 2: Generalized workflow for the synthesis of pyrazole derivatives.

Table 2: Comparative Yields in Pyrazole Synthesis with Hydrazine Hydrate

IsomerSolventTemp. (°C)Time (h)Yield (%)
This compoundEthanolReflux6~80-90
1-(3-Bromo-4-methylphenyl)ethanoneEthanolReflux6~85-95
1-(4-Bromo-2-methylphenyl)ethanoneAcetic AcidReflux8~70-80
1-(5-Bromo-2-methylphenyl)ethanoneEthanolReflux7~75-85
1-(2-Bromo-5-methylphenyl)ethanoneAcetic AcidReflux10~65-75

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. Data is compiled from various sources and is intended for comparative purposes.

The steric hindrance in the 2-bromo isomers can also affect the rate and yield of the initial condensation step with hydrazine.

Applications in Drug Discovery and Signaling Pathways

Derivatives of bromo-methylacetophenones have shown promise as modulators of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, pyrazole-containing compounds have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes.[4]

Potential Kinase Inhibition Signaling Pathway

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactors->CellProliferation Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Figure 3: Potential inhibition of the MAPK/ERK signaling pathway by pyrazole derivatives.

The specific substitution pattern on the pyrazole ring, derived from the corresponding bromo-methylacetophenone isomer, can significantly influence the binding affinity and selectivity of the inhibitor for its target kinase.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the bromo-methylacetophenone isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for the specified time (see Table 1). After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

General Procedure for Pyrazole Synthesis

A solution of the bromo-methylacetophenone isomer (1.0 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (10 mL) is refluxed for the specified time (see Table 2). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired pyrazole derivative.

Conclusion

This compound and its isomers are valuable and versatile building blocks in organic synthesis. Their synthetic utility is largely dictated by the substitution pattern on the aromatic ring, which influences their reactivity in key transformations such as palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds. In general, isomers with less steric hindrance around the bromine atom, such as this compound and 1-(3-Bromo-4-methylphenyl)ethanone, exhibit higher reactivity and provide better yields in cross-coupling reactions. The choice of isomer for a particular synthetic target should be guided by considerations of reactivity, desired substitution pattern in the final product, and the potential for steric hindrance to affect reaction outcomes. The development of derivatives from these isomers continues to be an active area of research, particularly in the quest for novel therapeutic agents.

References

Comparative Guide to the Biological Activity of 1-(4-Bromo-3-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the starting material 1-(4-Bromo-3-methylphenyl)ethanone. The primary focus is on their anticancer, antimicrobial, and anti-inflammatory properties, with supporting quantitative data and detailed experimental methodologies.

Introduction

This compound is a versatile chemical intermediate that serves as a scaffold for the synthesis of a wide array of heterocyclic and non-heterocyclic compounds. The presence of the bromo and methyl groups on the phenyl ring, along with the reactive ethanone moiety, allows for diverse chemical modifications, leading to derivatives with significant biological potential. This guide compares the performance of several key classes of these derivatives—chalcones, pyrazoles, Schiff bases, and triazoles—to provide researchers with a clear overview of their therapeutic promise.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for the biological activities of various derivatives of this compound.

Table 1: Anticancer Activity (IC₅₀ values in µM)
Derivative ClassCompoundCell LineIC₅₀ (µM)Reference
Chalcones Chalcone Derivative AMCF-7 (Breast)3.44 ± 0.19[1]
Chalcone Derivative BHepG2 (Liver)4.64 ± 0.23[1]
Chalcone Derivative CHCT116 (Colon)6.31 ± 0.27[1]
Chalcone-Triazole HybridA549 (Lung)4.4 - 16.04
Pyrazoles Pyrazole-Thiazole Hybrid-0.03[2]
Schiff Bases Schiff Base Derivative DHeLa (Cervical)>100
Schiff Base Derivative ET47D (Breast)27.5
Triazoles Chalcone-1,2,3-Triazole HybridHepG2 (Liver)0.9

Note: Data for directly substituted derivatives of this compound is limited in the public domain. The data presented here is from closely related structures to provide a comparative context.

Table 2: Antimicrobial Activity (MIC values in µg/mL)
Derivative ClassCompoundS. aureusE. coliC. albicansReference
Schiff Bases Schiff Base Derivative F62.5250125[3]
Schiff Base Derivative G62.525062.5[3]
Quinazolinone Schiff Base18.918.28.6[4]
Triazoles 1,2,4-Triazole Derivative--25[5]
Pyrazoles Pyrazole Derivative-0.251[6]
Table 3: Anti-inflammatory Activity
Derivative ClassCompoundAssayInhibition/IC₅₀Reference
Pyrazoles Pyrazole Derivative HCarrageenan-induced paw edema65-80% at 10 mg/kg[2]
Pyrazole Derivative ICOX-2 InhibitionIC₅₀ = 0.02 µM[2]
Pyrazole-Pyridazine HybridCOX-2 InhibitionIC₅₀ = 1.15 µM[5][7]

Mandatory Visualization

Experimental Workflow and Signaling Pathways

Below are diagrams generated using Graphviz (DOT language) to visualize key experimental workflows and signaling pathways relevant to the biological activities of these derivatives.

cluster_synthesis General Synthesis Workflow Start This compound Chalcone Chalcone Start->Chalcone Claisen-Schmidt Condensation Schiff_Base Schiff Base Start->Schiff_Base Condensation Intermediate Intermediate Start->Intermediate Modification Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Hydrazine Hydrazine Hydrate Pyrazole Pyrazole Hydrazine->Pyrazole Amine Primary Amine Amine->Schiff_Base Azide Azide Source Triazole Triazole Azide->Triazole Chalcone->Pyrazole Cyclization Intermediate->Triazole Cyclization

General synthesis routes for derivatives of this compound.

cluster_apoptosis Intrinsic Apoptosis Pathway Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Simplified intrinsic apoptosis pathway induced by chalcone derivatives.

cluster_cox COX-2 Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli AA Arachidonic Acid Inflammatory_Stimuli->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibition

Mechanism of anti-inflammatory action via COX-2 inhibition by pyrazole derivatives.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to determine the antimicrobial activity of the synthesized compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until they reach the logarithmic phase of growth. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

  • Well Preparation and Compound Application: Wells of 6-8 mm in diameter are created in the agar using a sterile cork borer. A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.[3]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of the synthesized compounds.

  • Animal Grouping and Administration of Compounds: Wistar or Sprague-Dawley rats are divided into groups. The control group receives the vehicle (e.g., saline or a suspension agent), the standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the test groups receive different doses of the synthesized derivatives, typically administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after the administration of the compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The derivatives of this compound, particularly chalcones, pyrazoles, and Schiff bases, exhibit a broad spectrum of promising biological activities. Chalcone derivatives have demonstrated significant anticancer potential by inducing apoptosis. Pyrazole derivatives show potent anti-inflammatory effects, likely through the inhibition of COX-2. Schiff bases have displayed notable antimicrobial activity against a range of bacterial and fungal strains.

Further research is warranted to synthesize and screen a wider array of derivatives from this scaffold, focusing on establishing clear structure-activity relationships. Mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways involved. The findings presented in this guide underscore the potential of this compound as a valuable starting material for the development of novel therapeutic agents.

References

Spectroscopic comparison of 1-(4-Bromo-3-methylphenyl)ethanone and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective spectroscopic comparison of the aryl ketone 1-(4-Bromo-3-methylphenyl)ethanone and its synthetic precursors, 4-bromo-3-methyltoluene and acetyl chloride. The information presented is supported by experimental data to facilitate informed decisions in synthetic chemistry and material characterization.

This guide provides a detailed analysis of the infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data for each compound. A comprehensive experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is also included, alongside a visual representation of the synthetic pathway.

Comparative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for this compound and its precursors. This allows for a direct comparison of their characteristic spectral features.

Spectroscopic Technique Acetyl Chloride (Precursor) 4-Bromo-3-methyltoluene (Precursor) This compound (Product)
Infrared (IR) Spectroscopy (cm⁻¹) ~1800 (C=O stretch)~2920 (C-H stretch, methyl), ~1475 (C=C stretch, aromatic), ~800-900 (C-H bend, aromatic), ~680 (C-Br stretch)~1680 (C=O stretch, conjugated ketone), ~2920 (C-H stretch, methyl), ~1595, ~1470 (C=C stretch, aromatic), ~820 (C-H bend, aromatic), ~580 (C-Br stretch)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (δ, ppm) ~2.6 (s, 3H, -CH₃)~7.3 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~2.4 (s, 3H, Ar-CH₃)~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~2.5 (s, 3H, -COCH₃), ~2.4 (s, 3H, Ar-CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (δ, ppm) ~170 (C=O), ~34 (-CH₃)~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C-Br), ~23 (Ar-CH₃)~197 (C=O), ~138 (Ar-C), ~136 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~126 (Ar-C-Br), ~29 (-COCH₃), ~23 (Ar-CH₃)
Mass Spectrometry (MS, m/z) 78/80 (M⁺), 43 ([CH₃CO]⁺)184/186 (M⁺), 105 ([M-Br]⁺), 91 ([C₇H₇]⁺)212/214 (M⁺), 197/199 ([M-CH₃]⁺), 170/172 ([M-C₂H₃O]⁺), 118 ([M-Br-CO]⁺)

Synthetic Pathway

The synthesis of this compound from 4-bromo-3-methyltoluene and acetyl chloride is achieved through a Friedel-Crafts acylation reaction. The logical flow of this synthesis is depicted below.

G Synthesis of this compound cluster_precursors Precursors cluster_reaction Reaction cluster_product Product A 4-Bromo-3-methyltoluene C Friedel-Crafts Acylation (AlCl₃ catalyst, CH₂Cl₂ solvent) A->C B Acetyl Chloride B->C D This compound C->D

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound

This protocol outlines the Friedel-Crafts acylation of 4-bromo-3-methyltoluene.[1][2][3][4][5]

Materials:

  • 4-Bromo-3-methyltoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

  • To this mixture, add a solution of 4-bromo-3-methyltoluene (1.0 equivalent) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

The following are general procedures for the spectroscopic characterization of the synthesized compound and its precursors.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of a thin film of the liquid sample or a KBr pellet of the solid sample using a Fourier-transform infrared (FTIR) spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to functional groups present in the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the compounds.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample into a mass spectrometer, typically using a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

  • Obtain the mass spectrum, noting the molecular ion peak (M⁺) and the fragmentation pattern.

  • Analyze the isotopic distribution for bromine-containing compounds (characteristic M and M+2 peaks).

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. This guide provides a comprehensive comparison of hypothetical cross-validation data for two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 1-(4-Bromo-3-methylphenyl)ethanone. This compound is a relevant intermediate in the synthesis of various pharmaceutical agents, making its accurate measurement critical.

Data Presentation: Performance Comparison

The following tables summarize the comparative performance of a hypothetical HPLC-UV and GC-MS method for the analysis of this compound. The data is representative of typical results obtained during method validation and is intended for illustrative purposes.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MS
Linear Range (µg/mL) 0.5 - 1000.1 - 50
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.150.03
Limit of Quantification (LOQ) (µg/mL) 0.50.1

Table 2: Accuracy and Precision

Quality Control Sample (µg/mL)HPLC-UV Accuracy (%)HPLC-UV Precision (%RSD)GC-MS Accuracy (%)GC-MS Precision (%RSD)
Low QC (1.5) 98.73.2101.22.5
Mid QC (50) 100.52.199.51.8
High QC (80) 99.21.9100.81.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: An Agilent 1260 Infinity II HPLC system equipped with a variable wavelength detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving the compound in the mobile phase to the desired concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C held for 1 minute, then ramped to 280°C at 20°C/min and held for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

  • Injection Volume: 1 µL (splitless).

  • Sample Preparation: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) prior to injection to improve volatility and thermal stability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

G A Sample Preparation B Analysis by HPLC-UV A->B C Analysis by GC-MS A->C D Data Acquisition B->D C->D E Data Comparison and Statistical Analysis D->E F Method Validation Report E->F

Cross-validation experimental workflow.
Logical Relationship: Method Selection Criteria

The choice of an analytical method often depends on a variety of factors. The diagram below outlines the logical considerations for selecting between HPLC-UV and GC-MS for the analysis of this compound.

G A Analyte Properties (Volatility, Thermal Stability) F Method Selection A->F B Required Sensitivity (LOD/LOQ) B->F C Matrix Complexity C->F D HPLC-UV E GC-MS F->D Non-volatile or Thermally Labile F->E Volatile and Thermally Stable

Decision tree for analytical method selection.

A Comparative Analysis of Catalysts for Suzuki Coupling of 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Biaryl Ketones.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The choice of catalyst is paramount to the success of the Suzuki coupling, particularly when dealing with sterically hindered or electronically deactivated substrates such as 1-(4-bromo-3-methylphenyl)ethanone. This guide provides a comparative study of different catalyst systems for the Suzuki coupling of a closely related substrate, 4-bromoacetophenone, offering valuable insights for researchers working with similar structures.

Performance Comparison of Catalyst Systems

The following table summarizes the performance of different palladium-based catalyst systems in the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid. This data, extrapolated from studies on this analogous substrate, provides a clear comparison of catalyst efficiency under various conditions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst System 1
Pd(OAc)₂P(biphenyl)Ph₂K₃PO₄Toluene/Water1001>95
Pd(OAc)₂P(biphenyl)₂PhK₃PO₄Toluene/Water1001>95
Pd(OAc)₂P(biphenyl)₃K₃PO₄Toluene/Water1001>95
Catalyst System 2
Magnetic Supported Pd(II)-N₂O₂NoneNa₂CO₃DMA10024100
Magnetic Supported Pd(II)-N₂O₂NoneNa₂CO₃DMA12024100
Magnetic Supported Pd(II)-N₂O₂NoneNa₂CO₃DMA14024100

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. The following protocols are based on the methodologies described in the cited literature for the Suzuki coupling of 4-bromoacetophenone.

Protocol 1: Homogeneous Palladium Catalysis with Bulky Phosphine Ligands

This protocol is adapted from the study by Joshaghani et al., which explores the efficacy of bulky biphenyl phosphine ligands.

Materials:

  • This compound (or 4-bromoacetophenone) (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • P(biphenyl)Ph₂ (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and the phosphine ligand.

  • Add toluene and water to the vessel.

  • Heat the reaction mixture to 100 °C with stirring for 1 hour.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Protocol 2: Heterogeneous Catalysis with a Magnetic Supported Palladium Catalyst

This protocol is based on the work of Ling et al., which utilizes a recyclable magnetic palladium catalyst.

Materials:

  • This compound (or 4-bromoacetophenone) (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Magnetic Supported Palladium(II)-N₂O₂ catalyst (0.25 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Dimethylacetamide (DMA) (5 mL)

Procedure:

  • In a reaction flask, combine this compound, phenylboronic acid, sodium carbonate, and the magnetic supported palladium catalyst.

  • Add dimethylacetamide to the flask.

  • Heat the mixture to the desired temperature (100-140 °C) and stir for 24 hours.

  • Monitor the reaction by GC-FID to determine the conversion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the magnetic catalyst from the reaction mixture using an external magnet.

  • Isolate the product from the solution, which may involve extraction and subsequent purification.

Visualizing the Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Aryl Halide & Boronic Acid Heating Heating & Stirring Reactants->Heating Catalyst Pd Catalyst & Ligand Catalyst->Heating Base Base Base->Heating Solvent Solvent Solvent->Heating Extraction Extraction Heating->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' L_n ArPdX->ArPdAr_prime Ar'-B(OR)₂ Base ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X Ar_prime_B Ar'-B(OR)₂ Base_OH Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Evaluating the Steric Hindrance of the Ortho-Methyl Group in 1-(4-Bromo-3-methylphenyl)ethanone Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of substituents on an aromatic ring is a cornerstone of medicinal chemistry and materials science, profoundly influencing a molecule's reactivity, conformation, and biological activity. This guide provides a comparative analysis of the steric effects of the ortho-methyl group in 1-(4-Bromo-3-methylphenyl)ethanone by contrasting its reactivity with that of its non-methylated analog, 1-(4-Bromophenyl)ethanone. While direct kinetic and yield data for every reaction of this compound is not extensively available, this guide leverages well-established principles of physical organic chemistry and available data for analogous compounds to predict and evaluate the impact of this substitution pattern.

Introduction to Steric Effects

Steric effects are non-bonding interactions that influence the shape and reactivity of molecules.[1] These effects arise from the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds can hinder the approach of reactants, thereby affecting reaction rates and product distributions.[1] In the case of this compound, the methyl group positioned ortho to the acetyl group introduces significant steric bulk in the vicinity of the reactive carbonyl center.

Comparative Analysis of Reactivity

To quantitatively assess the steric impact of the ortho-methyl group, we will compare the expected outcomes of key reactions for this compound and the sterically unencumbered 1-(4-Bromophenyl)ethanone.

Table 1: Predicted Impact of the ortho-Methyl Group on Reaction Outcomes
Reaction TypeReactantAlternative ReactantPredicted Outcome for this compoundRationale
Nucleophilic Addition This compound1-(4-Bromophenyl)ethanoneSlower reaction rate, lower yieldThe ortho-methyl group sterically hinders the approach of the nucleophile to the electrophilic carbonyl carbon.
Wittig Reaction This compound1-(4-Bromophenyl)ethanoneSlower reaction rate, lower yieldThe bulky phosphonium ylide will experience significant steric repulsion from the ortho-methyl group, impeding the formation of the oxaphosphetane intermediate.
Aldol Condensation This compound1-(4-Bromophenyl)ethanoneSlower reaction rate, lower yieldWhile enolate formation at the acetyl methyl group may be minimally affected, the subsequent nucleophilic attack of the enolate on an aldehyde will be sterically hindered.
Reduction (e.g., with NaBH₄) This compound1-(4-Bromophenyl)ethanoneSlower reaction rateThe approach of the hydride donor to the carbonyl carbon is impeded by the adjacent methyl group.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to quantify the steric effects of the ortho-methyl group.

Protocol 1: Comparative Kinetics of Sodium Borohydride Reduction

This experiment aims to compare the reduction rates of this compound and 1-(4-Bromophenyl)ethanone.

Materials:

  • This compound

  • 1-(4-Bromophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Thermostated cell holder

Procedure:

  • Prepare stock solutions of known concentrations of each ketone in methanol.

  • Prepare a fresh stock solution of NaBH₄ in methanol.

  • Equilibrate the spectrophotometer and the ketone solution to a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a specific volume of the NaBH₄ solution to the ketone solution in the cuvette.

  • Monitor the decrease in absorbance of the ketone's carbonyl peak (around 250-280 nm) over time.

  • Record absorbance values at regular intervals until the reaction is complete.

  • Plot ln(Absorbance) versus time to determine the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant can be determined by dividing k_obs by the concentration of NaBH₄ (if it is in large excess).

Protocol 2: Comparative Yields in a Wittig Reaction

This protocol compares the product yields of the Wittig reaction for the two ketones.

Materials:

  • This compound

  • 1-(4-Bromophenyl)ethanone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous diethyl ether or THF

  • Standard workup and purification reagents (e.g., saturated NH₄Cl, brine, MgSO₄, silica gel for chromatography)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous ether.

  • Cool the suspension to 0°C and add n-BuLi dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • In a separate flask, dissolve an equimolar amount of either this compound or 1-(4-Bromophenyl)ethanone in anhydrous ether.

  • Add the ketone solution dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the purified alkene product and characterize it by NMR and mass spectrometry.

Visualizing Steric Effects and Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the concept of steric hindrance and a typical reaction workflow.

Steric_Hindrance cluster_0 1-(4-Bromophenyl)ethanone (Unhindered) cluster_1 This compound (Sterically Hindered) Ketone_A Nucleophile_A Nu: Nucleophile_A->Ketone_A Attack_A Unhindered Attack Ketone_B Nucleophile_B Nu: Nucleophile_B->Ketone_B Steric Clash Attack_B Hindered Attack

Caption: Steric hindrance from the ortho-methyl group impedes nucleophilic attack.

Wittig_Reaction_Workflow Ylide_Prep Ylide Preparation (Phosphonium Salt + Base) Ketone_Addition Addition of Ketone (this compound or alternative) Ylide_Prep->Ketone_Addition Reaction Wittig Reaction (Formation of Oxaphosphetane) Ketone_Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Alkene Product (Analysis by NMR, MS) Purification->Product

Caption: General experimental workflow for the Wittig reaction.

Conclusion

The presence of an ortho-methyl group in this compound is predicted to significantly influence its reactivity, primarily through steric hindrance. Reactions involving nucleophilic attack at the carbonyl carbon are expected to be slower and may result in lower yields compared to the unsubstituted analog, 1-(4-Bromophenyl)ethanone. This steric impediment is a critical consideration in synthetic planning and in understanding the structure-activity relationships of substituted aromatic compounds. The provided experimental protocols offer a framework for quantitatively investigating these predicted steric effects, enabling a deeper understanding of how subtle structural modifications can have a profound impact on chemical reactivity.

References

A Comparative Guide to Purity Standards and Reference Materials for 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of starting materials are of paramount importance in ensuring the reliability and reproducibility of experimental results. 1-(4-Bromo-3-methylphenyl)ethanone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of its purity standards, available reference materials, and performance in a representative synthetic application against viable alternatives.

Purity Standards and Reference Materials

A Certificate of Analysis (CoA) for a reference standard of this compound typically includes the following information:

  • Compound Identification: CAS number, molecular formula, and structure.

  • Purity: Determined by a quantitative analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Identity Confirmation: Methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the chemical structure.

  • Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration.

  • Physical Properties: Appearance, melting point, and solubility.

The availability of well-characterized reference materials allows researchers to confidently assess the purity of their own batches of this compound.

Comparison with Alternatives in a Synthetic Application

To objectively evaluate the performance of this compound, a comparative synthesis of a chalcone derivative was considered. Chalcones are a class of compounds with a wide range of biological activities, and their synthesis is a common application for substituted acetophenones. In this hypothetical comparison, this compound is compared with two structurally similar alternatives: 1-(4-Bromophenyl)ethanone and 1-(3-Bromo-4-methylphenyl)ethanone.

The Claisen-Schmidt condensation reaction with 4-methoxybenzaldehyde was chosen as the model reaction.

Table 1: Hypothetical Performance Comparison in Chalcone Synthesis

Starting MaterialReaction Yield (%)Purity of Crude Product (%)Final Product Yield after Purification (%)
This compound 859280
1-(4-Bromophenyl)ethanone889082
1-(3-Bromo-4-methylphenyl)ethanone828875

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to showcase a comparative framework.

This hypothetical data suggests that while all three starting materials can be used to synthesize the corresponding chalcone, there may be slight differences in reaction yields and the purity of the resulting products, which can impact the overall efficiency of the synthetic process.

Experimental Protocols

General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)
  • Reaction Setup: To a solution of the substituted acetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask, a 40% aqueous solution of sodium hydroxide (5 mL) is added dropwise at room temperature with constant stirring.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.

  • Isolation and Purification: The precipitated solid is filtered, washed with cold water until the washings are neutral, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol for HPLC Purity Analysis of this compound

This protocol is a representative method for determining the purity of substituted acetophenones by HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to get a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The purity is calculated based on the area percentage of the main peak.

Visualizing the Workflow

The following diagrams illustrate the synthetic and analytical workflows described.

cluster_synthesis Synthetic Workflow start Starting Materials (Acetophenone Derivative, Aldehyde) reaction Claisen-Schmidt Condensation start->reaction NaOH, Ethanol workup Workup and Isolation reaction->workup purification Recrystallization workup->purification product Purified Chalcone purification->product

Caption: Synthetic workflow for chalcone synthesis.

cluster_analysis Analytical Workflow (HPLC) sample_prep Sample and Standard Preparation hplc_analysis HPLC Analysis (C18 Column) sample_prep->hplc_analysis data_acq Data Acquisition (UV at 254 nm) hplc_analysis->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc result Purity Report data_proc->result

Caption: Analytical workflow for HPLC purity analysis.

References

A Comparative Guide to the Characterization of Impurities in 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in samples of 1-(4-Bromo-3-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The objective is to offer a detailed overview of experimental protocols, comparative data on method performance, and a rationale for selecting the most appropriate techniques for impurity profiling.

Overview of Potential Impurities

Impurities in this compound can originate from the synthesis process, degradation, or storage. The primary synthesis route involves the Friedel-Crafts acylation of 3-bromotoluene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride.

Potential Process-Related Impurities:

  • Positional Isomers: The acylation of 3-bromotoluene can lead to the formation of several positional isomers, which are the most probable impurities. These include:

    • 1-(2-Bromo-3-methylphenyl)ethanone

    • 1-(4-Bromo-2-methylphenyl)ethanone

    • 1-(2-Bromo-5-methylphenyl)ethanone

    • 1-(3-Bromo-4-methylphenyl)ethanone

  • Starting Material Residues: Unreacted 3-bromotoluene.

  • Byproducts from Side Reactions: Poly-acylated products or other reaction byproducts.[1][2][3][4]

Potential Degradation Products:

Forced degradation studies are crucial to identify potential degradation products that may form under various stress conditions.[5][6][7][8] Halogenated aromatic ketones can be susceptible to degradation under hydrolytic (acidic, basic), oxidative, and photolytic conditions.

Below is a diagram illustrating the potential formation of process-related impurities.

G Potential Impurity Formation in the Synthesis of this compound cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products and Impurities 3-Bromotoluene 3-Bromotoluene Reaction Mixture Reaction Mixture 3-Bromotoluene->Reaction Mixture Acetylating Agent Acetylating Agent Acetylating Agent->Reaction Mixture This compound This compound Reaction Mixture->this compound Positional Isomers Positional Isomers Reaction Mixture->Positional Isomers Unreacted 3-Bromotoluene Unreacted 3-Bromotoluene Reaction Mixture->Unreacted 3-Bromotoluene Other Byproducts Other Byproducts Reaction Mixture->Other Byproducts

Potential impurity formation pathway.

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is recommended for the comprehensive characterization of impurities in this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for separation, identification, and quantification of impurities.[9][10][11][12][13][14][15][16][17]

The following workflow outlines a systematic approach to impurity characterization.

G Workflow for Impurity Characterization Sample Preparation Sample Preparation HPLC Analysis (Purity & Quantification) HPLC Analysis (Purity & Quantification) Sample Preparation->HPLC Analysis (Purity & Quantification) GC-MS Analysis (Volatile Impurities) GC-MS Analysis (Volatile Impurities) Sample Preparation->GC-MS Analysis (Volatile Impurities) Forced Degradation Study Forced Degradation Study Sample Preparation->Forced Degradation Study LC-MS Analysis (Identification) LC-MS Analysis (Identification) HPLC Analysis (Purity & Quantification)->LC-MS Analysis (Identification) Impurity Isolation (Prep-HPLC) Impurity Isolation (Prep-HPLC) LC-MS Analysis (Identification)->Impurity Isolation (Prep-HPLC) Final Impurity Profile Final Impurity Profile GC-MS Analysis (Volatile Impurities)->Final Impurity Profile NMR Spectroscopy (Structure Elucidation) NMR Spectroscopy (Structure Elucidation) Impurity Isolation (Prep-HPLC)->NMR Spectroscopy (Structure Elucidation) Isolated Impurities NMR Spectroscopy (Structure Elucidation)->Final Impurity Profile HPLC/LC-MS Analysis HPLC/LC-MS Analysis Forced Degradation Study->HPLC/LC-MS Analysis HPLC/LC-MS Analysis->Final Impurity Profile

General workflow for impurity identification.
Comparative Analysis of Analytical Techniques

Technique Principle Strengths Limitations Primary Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Excellent for quantification of non-volatile impurities, high resolution, and well-established methods.May require reference standards for identification; co-elution can be an issue.Purity determination and quantification of known and unknown impurities.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information for impurity identification; high sensitivity and specificity.Ionization efficiency can vary between compounds; quantification can be less precise than UV detection without standards.Identification of unknown impurities and confirmation of known impurities.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.Ideal for the analysis of volatile and semi-volatile impurities, such as residual starting materials and byproducts.[9][13][16]Not suitable for non-volatile or thermally labile compounds.Detection and identification of volatile process-related impurities.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation of isolated impurities; can be used for quantification without a reference standard (qNMR).[10][12][15][17]Lower sensitivity compared to MS; requires relatively pure samples for structural elucidation.Definitive structure elucidation of isolated impurities and quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To separate and quantify impurities in this compound samples.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the structure of isolated impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To determine the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous structure determination.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in the deuterated solvent.

Forced Degradation Study Protocol

A forced degradation study should be performed to assess the stability of this compound and identify potential degradation products.[5][6][7][8][18]

Stress Condition Proposed Experimental Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid sample at 105 °C for 48 hours.
Photolytic Degradation Solution exposed to ICH-compliant light conditions (UV and visible).

The stressed samples should be analyzed by the developed HPLC method to profile the degradation products. Any significant degradants should be further investigated using LC-MS for identification and, if necessary, isolated for structural elucidation by NMR.

Conclusion

The characterization of impurities in this compound requires a combination of high-resolution separation techniques and powerful spectroscopic methods. HPLC is the workhorse for purity assessment and quantification, while GC-MS is essential for volatile impurities. LC-MS provides critical molecular weight information for tentative identification, and NMR spectroscopy offers the definitive structural elucidation of isolated impurities. A well-designed forced degradation study is paramount to understanding the stability of the molecule and ensuring the development of a robust and safe manufacturing process. This comprehensive approach ensures a thorough understanding of the impurity profile, which is critical for regulatory compliance and the overall quality of the final pharmaceutical product.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(4-Bromo-3-methylphenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1-(4-Bromo-3-methylphenyl)ethanone, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound, in line with established safety protocols.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]

Essential PPE includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or fumes are likely, a respirator may be necessary.[1][3]

II. Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1][4]

  • Segregation and Collection:

    • Carefully collect any waste this compound, including contaminated materials like filter paper or absorbent pads.

    • Place the waste in a designated, properly labeled, and sealed container. The container should be suitable for chemical waste and clearly marked with the contents: "Waste: this compound".

  • Storage:

    • Store the sealed waste container in a well-ventilated, designated chemical waste storage area.

    • Keep the container tightly closed.[1]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[3]

  • Contacting a Licensed Waste Disposal Service:

    • The disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain a record of the waste, including the quantity and the date it was designated for disposal. This is crucial for regulatory compliance and laboratory safety records.

III. Quantitative Data

No specific quantitative data for disposal, such as concentration limits for environmental release or specific waste classification codes, were available in the provided safety data sheets. Disposal regulations are often region-specific, and the designated waste disposal company will be responsible for adhering to all local, state, and federal guidelines.[5]

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow A Identify Waste This compound B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is the container properly labeled and sealed? C->D E Store in Designated Chemical Waste Area D->E Yes I Properly Label and Seal Container D->I No F Contact Licensed Waste Disposal Service E->F G Provide SDS and Arrange for Pickup F->G H Document Waste Disposal G->H I->C

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting the ecosystem.

References

Personal protective equipment for handling 1-(4-Bromo-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 1-(4-Bromo-3-methylphenyl)ethanone

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS: 37074-40-1). Following these procedures is critical to ensure personal safety and proper environmental stewardship.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health effects. The primary hazards are associated with skin, eye, and respiratory irritation.[1][2][3] The signal word for this chemical is "Warning".[1]

Hazard Category GHS Classification Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3 (Respiratory)H335: May cause respiratory irritation[1][2]

Operational Plan: From Preparation to Use

A systematic approach is crucial when working with this compound. This plan outlines the necessary steps for safe handling in a laboratory setting.

Personal Protective Equipment (PPE)

The cornerstone of chemical safety is the correct use of Personal Protective Equipment (PPE).[4] This acts as the primary barrier against exposure.

Protection Type Required Equipment Specification and Rationale
Eye and Face Safety Goggles / Face ShieldMust be worn at all times to protect against splashes and airborne particles causing serious eye irritation.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure to check manufacturer guidelines for chemical compatibility.[3][5]
Body Protection Laboratory Coat / CoverallsProvides a removable barrier to protect skin and clothing from contamination.[4][5]
Respiratory Fume Hood / RespiratorAll handling of solids should occur in a certified chemical fume hood to prevent inhalation of dust or vapors, which can cause respiratory irritation.[2][6] If a fume hood is not available, a NIOSH-approved respirator is necessary.[4]
Handling and Experimental Protocol

Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Verify that an emergency shower and eyewash station are accessible and unobstructed.[4]

  • Have a chemical spill kit readily available.[7]

  • Don all required PPE as specified in the table above.

Procedure for Handling:

  • Weighing: Carefully weigh the required amount of this compound within the fume hood. Its physical form can be a solid, semi-solid, or liquid, so handle accordingly.[1]

  • Transfer: Use a spatula or appropriate tools to transfer the compound. Avoid generating dust.

  • In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After use, thoroughly wash hands and any exposed skin with soap and water.[2][3] Clean all equipment used.

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidental exposure.

  • Container: Keep the container tightly closed in a dry, well-ventilated area.[2][3]

  • Temperature: Store at room temperature.[1]

  • Security: For added safety, store in a locked cabinet or area.[2][8]

Emergency and Disposal Plans

Spill Response Protocol

Accidental spills must be managed promptly and safely. The response depends on the size of the spill.[9]

Spill Size Containment and Cleanup Procedure
Minor Spill (<1 Liter / <500g) 1. Alert personnel in the immediate area.[10] 2. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[9][11] 3. Sweep the absorbed material into a designated waste container using non-sparking tools.[11] 4. Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste.[10]
Major Spill (>1 Liter / >500g) 1. Evacuate the immediate area and alert all nearby personnel.[10] 2. If safe to do so, close the door to the affected area to confine vapors.[10] 3. Activate the fire alarm if there is a fire or explosion risk.[12] 4. Call emergency services and your institution's Environmental Health and Safety (EHS) office.[10][12]
Chemical Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[13] Improper disposal, such as pouring it down the drain, is prohibited.[14][15]

Step-by-Step Disposal:

  • Segregation: Collect all waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[16] Crucially, keep halogenated organic waste separate from non-halogenated waste streams, as disposal costs for halogenated materials are significantly higher.[14][16][17]

  • Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[14][15] The label must clearly identify the contents, including the full chemical name ("this compound") and approximate concentrations of all components.[15]

  • Storage of Waste: Keep the waste container closed at all times, except when adding waste.[15][17] Store it in a designated satellite accumulation area within the laboratory.

  • Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the full waste container.[2][8]

Workflow for Handling this compound

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.